Glycidyl laurate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZMJYQEBOHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316631 | |
| Record name | Glycidyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-77-6 | |
| Record name | Glycidyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3VZ4YF9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis Pathways of Glycidyl Laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for glycidyl laurate, a versatile chemical intermediate. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis, purification, and characterization of this compound. This document outlines four key synthetic methodologies: phase transfer catalysis, direct esterification with epichlorohydrin (in both one-step and two-step variations), enzymatic synthesis, and the use of ion-exchange resins.
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is an effective method for the synthesis of this compound, offering high purity and efficiency.[1] This method involves the reaction of a salt of lauric acid with epichlorohydrin in a biphasic system, facilitated by a phase transfer catalyst that shuttles the carboxylate anion from the aqueous or solid phase to the organic phase where the reaction occurs.
Experimental Protocol
A common procedure for the phase transfer catalytic synthesis of this compound is as follows:
-
Preparation of Sodium Laurate: Lauric acid is neutralized with a stoichiometric amount of sodium hydroxide in an aqueous or alcoholic solution to form sodium laurate. The salt is then dried to remove any residual water.
-
Reaction Setup: Sodium laurate, a molar excess of epichlorohydrin (which also acts as the solvent), and a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), are combined in a reaction vessel equipped with a stirrer and a condenser.
-
Reaction Conditions: The reaction mixture is heated to a specified temperature, typically between 80-100°C, and stirred vigorously for several hours to ensure efficient mixing of the phases. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the excess epichlorohydrin is removed under reduced pressure. The resulting crude product is then purified. A common purification strategy involves liquid-liquid extraction using a solvent pair like methanol and hexane.[1] The hexane layer, containing the this compound, is separated, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent to yield the final product with high purity.[1]
Quantitative Data
The following table summarizes typical quantitative data for the phase transfer catalysis synthesis of this compound.
| Parameter | Value | Reference |
| Purity | > 95% | [1] |
| Yield | High (specific values not consistently reported) | |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | [1] |
| Reactants | Sodium Laurate, Epichlorohydrin |
Reaction Pathway and Experimental Workflow
Caption: Phase Transfer Catalysis Pathway for this compound Synthesis.
Caption: Experimental Workflow for PTC Synthesis.
Reaction with Epichlorohydrin
The reaction of lauric acid with epichlorohydrin is a fundamental and widely used method for synthesizing this compound. This can be performed as a one-step or a two-step process.
Two-Step Synthesis
In the two-step synthesis, lauric acid is first converted to its alkali metal salt, typically the sodium or potassium salt, which then reacts with epichlorohydrin. This approach is similar to the phase transfer catalysis method but may be conducted without a specific phase transfer catalyst.
-
Salt Formation: Lauric acid is dissolved in a suitable solvent and treated with a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding carboxylate salt. The salt is then isolated and dried.
-
Reaction with Epichlorohydrin: The dried laurate salt is suspended in an excess of epichlorohydrin, which serves as both a reactant and a solvent. A catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated with stirring for a defined period.
-
Purification: After the reaction, the solid by-product (e.g., NaCl) is removed by filtration. Excess epichlorohydrin is distilled off under reduced pressure. The crude this compound is then purified, for instance, by vacuum distillation.
One-Step Synthesis
The one-step synthesis involves the direct reaction of lauric acid with epichlorohydrin in the presence of a catalyst.
-
Reaction Setup: Lauric acid, epichlorohydrin, a catalyst (e.g., a tertiary amine or a quaternary ammonium salt), and a polymerization inhibitor are combined in a reactor.
-
Reaction Conditions: The mixture is heated to a specific temperature and stirred. The reaction proceeds via the formation of a chlorohydrin ester intermediate, which is then dehydrochlorinated in situ or in a subsequent step to form the epoxide ring of this compound.
-
Purification: The purification process is similar to the two-step method, involving removal of the catalyst and by-products, followed by distillation of the final product.
Quantitative Data
The following table presents typical quantitative data for the synthesis of glycidyl esters via reaction with epichlorohydrin. Note that the data for glycidyl methacrylate is included as a reference due to the limited specific data for this compound in the initial search results.
| Parameter | Value (for Glycidyl Methacrylate) | Reference |
| Yield | 80-90% | |
| Catalyst | Tertiary Amine or Quaternary Ammonium Salt | |
| Reactants | Lauric Acid (or its salt), Epichlorohydrin |
Reaction Pathways
Caption: Two-Step Synthesis Pathway.
References
Glycidyl Laurate: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycidyl laurate, an ester of lauric acid and glycidol, is a molecule of interest due to its reactive epoxide moiety. While direct inhibition of specific enzymes in the endocannabinoid system, such as monoacylglycerol lipase (MAGL) or diacylglycerol lipase (DAGL), has not been substantiated in the available scientific literature, its chemical structure strongly suggests a mechanism of action centered on covalent modification of biological macromolecules. This technical guide synthesizes the current understanding of this compound's biological activities, focusing on its potential as a covalent modifier of proteins, particularly serine hydrolases. This document provides an in-depth analysis of its probable mechanism, summarizes toxicological data, and outlines relevant experimental protocols for its investigation.
Introduction
This compound is a chemical compound characterized by a 12-carbon laurate chain attached to a glycidyl group, which contains a reactive epoxide ring. This epoxide functionality is the key to its biological activity, rendering it an electrophilic molecule capable of reacting with nucleophiles within biological systems. While its primary industrial applications are in the manufacturing of polymers and as a surfactant in cosmetics, its presence as a contaminant in refined edible oils has prompted toxicological evaluation. From a pharmacological perspective, its structural similarity to endogenous lipids and its reactive nature make it a compound of interest for investigating lipid signaling pathways and for its potential to act as a covalent inhibitor.
Proposed Mechanism of Action: Covalent Modification
The core hypothesis for the biological mechanism of action of this compound is its function as an alkylating agent, leading to the covalent modification of proteins. The electron-deficient carbon atoms of the epoxide ring are susceptible to nucleophilic attack from amino acid residues on proteins.
Reaction with Nucleophilic Amino Acids
Several amino acid side chains possess nucleophilic groups capable of reacting with the epoxide of this compound. These include:
-
Cysteine: The thiol group (-SH) is a potent nucleophile.
-
Histidine: The imidazole ring is nucleophilic.
-
Lysine: The primary amine (-NH2) in its unprotonated state is nucleophilic.
-
Serine: The hydroxyl group (-OH), particularly when activated within an enzyme's active site, can act as a nucleophile.
-
Aspartate and Glutamate: The carboxylate groups (-COO-) are weaker nucleophiles.
The reaction involves the opening of the epoxide ring and the formation of a stable covalent bond between this compound and the amino acid residue.
Figure 1: General mechanism of protein alkylation by this compound.
Targeting Serine Hydrolases
Serine hydrolases are a large and diverse class of enzymes that utilize a catalytic serine residue for their function. The active site serine is highly nucleophilic and is a prime target for covalent inhibitors. While direct evidence for this compound inhibiting a specific serine hydrolase is lacking, its potential to act as an irreversible inhibitor of this enzyme class is chemically plausible. The reaction would involve the nucleophilic attack of the active site serine on the epoxide ring, leading to a stable, inactive enzyme-inhibitor adduct. This is a common mechanism for various "suicide substrates" and covalent inhibitors.
Figure 2: Proposed covalent inhibition of a serine hydrolase by this compound.
Toxicological Profile
The toxicological data for this compound is limited. However, studies on related glycidyl esters and safety assessments for its use in cosmetics provide some insights into its potential hazards.
| Parameter | Species | Route | Dose/Concentration | Effect | Reference |
| TDLo (Tumorigenic Dose Low) | Mouse | Subcutaneous | 16 mg/kg/40W-I | Neoplastic by RTECS criteria; lung, thorax, or respiration tumors; uterine tumors. | [1] |
| Hemolytic Activity | Sheep | In vitro | Not specified | Strong hemolytic activity observed in an assay using sheep erythrocytes. | [2] |
| Irritation | Human | Dermal (RIPT) | > Cosmetic use levels | Moderate erythema. | [2] |
| Irritation | Animal | Inhalation | 10% aerosol | Low-grade irritant response. | [2] |
RIPT: Repeat-Insult Patch Test
Experimental Protocols
While specific protocols for testing this compound's biological activity are not widely published, standard assays for assessing covalent inhibition, cytotoxicity, and anti-inflammatory effects can be adapted.
Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is a powerful technique to identify the protein targets of covalent inhibitors. A clickable version of this compound could be synthesized to allow for the identification of its protein binding partners in a complex proteome.
Figure 3: Workflow for identifying protein targets of this compound using ABPP.
In Vitro Enzyme Inhibition Assay
To test the inhibitory potential of this compound against a specific serine hydrolase (e.g., MAGL, FAAH, or others), a standard in vitro enzyme activity assay can be used.
Protocol Outline:
-
Enzyme Preparation: Purified recombinant enzyme is used.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a set period to allow for potential covalent modification.
-
Substrate Addition: A fluorogenic or chromogenic substrate for the enzyme is added to initiate the reaction.
-
Activity Measurement: The rate of product formation is measured over time using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
Cytotoxicity Assay
The effect of this compound on cell viability can be assessed using various standard cytotoxicity assays, such as the MTT or CellTiter-Glo assay.
Protocol Outline:
-
Cell Seeding: Cells (e.g., a relevant cancer cell line or primary cells) are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: The appropriate assay reagent (e.g., MTT reagent) is added to the wells.
-
Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting cell viability against the compound concentration.
Implications for Drug Development and Research
The reactive nature of this compound makes it a double-edged sword. While covalent inhibitors can offer high potency and prolonged duration of action, they also carry the risk of off-target effects and immunogenicity. The tumorigenicity data, although at a relatively high dose, warrants caution and thorough toxicological evaluation.
For researchers, this compound and its derivatives could serve as useful chemical probes to explore the function of serine hydrolases and other enzymes susceptible to alkylation. Its lipophilic nature may allow it to readily cross cell membranes, making it suitable for in situ and in vivo studies.
Conclusion
The primary mechanism of action of this compound in biological systems is most likely through the covalent modification of proteins via its reactive epoxide group. While its specific protein targets remain to be elucidated, serine hydrolases are a plausible and important class of potential targets. The available toxicological data suggests that while it has some concerning properties, its use in cosmetic formulations is considered safe at current concentrations. Further research, particularly using chemoproteomic approaches like ABPP, is necessary to definitively identify its molecular targets and to fully understand its biological effects. This will be crucial for assessing its potential risks and for exploring any therapeutic or research applications.
References
understanding the chemical reactivity of glycidyl laurate's epoxide ring
An In-depth Technical Guide to the Chemical Reactivity of Glycidyl Laurate's Epoxide Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as oxiran-2-ylmethyl dodecanoate, is an ester characterized by a terminal epoxide ring and a C12 laurate fatty acid chain.[1][2] Its chemical behavior is overwhelmingly dictated by the three-membered oxirane ring, a highly strained and reactive functional group.[1][3] This inherent reactivity makes this compound a valuable monomer and chemical intermediate, particularly in polymer chemistry where it is used to modify and enhance material properties such as flexibility and adhesion.[1]
The high ring strain, a result of significant deviation from ideal tetrahedral bond angles, renders the epoxide's carbon atoms highly electrophilic and susceptible to nucleophilic attack. This susceptibility is the foundation for the ring-opening reactions that are central to its utility. This guide provides a detailed exploration of the mechanisms, regioselectivity, and experimental considerations governing the reactivity of this compound's epoxide ring.
Core Principles of Epoxide Reactivity
The reactivity of the epoxide ring in this compound is governed by two principal mechanistic pathways: acid-catalyzed and base-catalyzed (or neutral) ring-opening. The reaction conditions determine the regiochemical outcome—that is, which of the two non-equivalent epoxide carbons the nucleophile attacks.
Base-Catalyzed and Neutral Ring-Opening (SN2 Mechanism)
Under basic or neutral conditions, the ring-opening proceeds via a standard SN2 mechanism. A potent nucleophile directly attacks one of the electrophilic carbons of the epoxide. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. This backside attack leads to an inversion of stereochemistry at the site of reaction and relieves the ring strain, forming a stable product after protonation of the resulting alkoxide.
Acid-Catalyzed Ring-Opening (SN1/SN2 Hybrid Mechanism)
In the presence of an acid, the epoxide oxygen is first protonated, forming a protonated epoxide. This greatly enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a better leaving group. The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 reactions. A partial positive charge develops on the epoxide carbons, with the more substituted carbon bearing a greater degree of this positive charge due to stabilization by hyperconjugation. Consequently, even weak nucleophiles will preferentially attack the more substituted carbon. The attack still occurs from the backside, resulting in a trans configuration of the nucleophile and the hydroxyl group.
Key Reactions of this compound
The monosubstituted nature of this compound's epoxide ring (containing one primary and one secondary carbon) leads to distinct and predictable regiochemical outcomes based on the reaction conditions.
dot
References
Potential Carcinogenic Activity of Glycidyl Laurate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycidyl laurate, a glycidyl ester of lauric acid, is a compound of interest in toxicological research due to its structural similarity to known carcinogens. While direct, comprehensive carcinogenicity data on this compound is limited, a significant body of evidence points to its potential carcinogenic activity, primarily through its metabolic conversion to glycidol. Glycidol is a well-characterized genotoxic carcinogen, and for the purposes of risk assessment, exposure to glycidyl esters is often considered equivalent to exposure to a molar equivalent of glycidol. This whitepaper provides an in-depth technical guide on the available data, experimental methodologies, and mechanistic pathways related to the potential carcinogenic activity of this compound, with a focus on a read-across approach from its active metabolite, glycidol.
Introduction
This compound (CAS 1984-77-6) belongs to the class of glycidyl esters, which are formed from the esterification of a fatty acid (lauric acid in this case) with glycidol. The presence of the reactive epoxide group in the glycidyl moiety is a key structural feature of toxicological concern. The primary hypothesis for the carcinogenic potential of this compound is its hydrolysis in vivo to yield glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).
Carcinogenicity Data
This compound Carcinogenicity Data
A summary of the available carcinogenicity data for this compound is presented in Table 1. The data is derived from a 1970 study published in Cancer Research.
| Parameter | Value | Test System | Route of Exposure | Tumor Types Observed | Reference |
| TDLo (Lowest Published Toxic Dose) | 16 mg/kg | Rodent - mouse | Subcutaneous | Lung, Thorax, or Respiration; Uterine tumors | [1] |
Glycidol Carcinogenicity Data (Read-Across)
Oral exposure to glycidol has been shown to cause tumors at multiple sites in both rats and mice. A summary of these findings is presented in Table 2.
| Species | Sex | Tumor Site | Tumor Type | Reference |
| Rat | Male & Female | Mammary Gland | Adenoma, Fibroadenoma, Adenocarcinoma | |
| Rat | Male & Female | Forestomach | Papilloma, Carcinoma | |
| Rat | Male & Female | Thyroid Gland | Follicular-cell Adenoma or Carcinoma | |
| Rat | Male & Female | Brain | Glioma | |
| Mouse | Male & Female | Harderian Gland | Adenoma, Adenocarcinoma | |
| Mouse | Male & Female | Skin | Squamous-cell Papilloma or Carcinoma, Basal-cell tumors, Sebaceous-gland Adenoma or Adenocarcinoma | |
| Mouse | Female | Uterus | Carcinoma, Adenocarcinoma | |
| Mouse | Female | Subcutaneous tissue | Sarcoma, Fibrosarcoma | |
| Mouse | Male | Lung | Alveolar/bronchiolar Adenoma or Carcinoma | |
| Mouse | Male | Liver | Carcinoma |
Metabolism of this compound to Glycidol
The primary metabolic pathway of concern for this compound is its hydrolysis to lauric acid and glycidol. This reaction is believed to occur in the gastrointestinal tract, catalyzed by lipases. Studies on other glycidyl esters, such as glycidyl palmitate, have shown that this hydrolysis is extensive, and for risk assessment, it is assumed to be complete. Therefore, the systemic exposure to glycidol following oral ingestion of this compound is considered to be equimolar to the amount of this compound ingested.
Metabolic hydrolysis of this compound to glycidol and lauric acid.
Mechanism of Carcinogenicity: The Role of Glycidol
The carcinogenic activity of this compound is attributed to its metabolite, glycidol. Glycidol is a direct-acting genotoxic agent. Its epoxide ring is highly electrophilic and can react with nucleophilic sites in cellular macromolecules, including DNA.
DNA Adduct Formation
Glycidol can covalently bind to DNA, forming DNA adducts. This is considered a key initiating event in chemical carcinogenesis. The primary mechanism involves the opening of the epoxide ring and the formation of a covalent bond with nitrogen and oxygen atoms in the DNA bases. The most common adducts are formed at the N7 position of guanine and the N3 position of adenine. These adducts can lead to mutations during DNA replication if not repaired.
Mechanism of glycidol-induced DNA damage leading to cancer initiation.
Genotoxicity Data
While direct genotoxicity data for this compound is scarce, studies on other glycidyl esters and glycidol itself provide strong evidence of genotoxic potential.
In Vitro and In Vivo Genotoxicity of Glycidol and Related Compounds
| Assay Type | Test Substance | Test System | Result | Comments | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Glycidol | Salmonella typhimurium | Positive | Mutagenic in multiple strains. | |
| Bacterial Reverse Mutation Assay (Ames Test) | Glycidyl Linoleate | Salmonella typhimurium | Positive | The positive response is attributed to the release of glycidol. | |
| In Vitro Chromosomal Aberration Test | Glycidol | Mammalian Cells | Positive | Induces structural chromosomal aberrations. | |
| In Vitro Chromosomal Aberration Test | Glycidyl Linoleate | Mammalian Cells | Negative | The parent ester did not induce aberrations. | |
| In Vivo Micronucleus Test | Glycidol | Mouse Bone Marrow | Positive | Indicates in vivo chromosomal damage. | |
| In Vivo Micronucleus Test | Glycidyl Linoleate | Mouse Bone Marrow | Negative |
Experimental Protocols
Detailed experimental protocols for the carcinogenicity and genotoxicity assays are crucial for the interpretation of the data. Below are generalized protocols for the key assays mentioned.
Animal Carcinogenicity Bioassay (General Protocol)
-
Test System: Rodents (e.g., Sprague-Dawley rats, B6C3F1 mice), typically 50 animals per sex per group.
-
Administration Route: Dependent on expected human exposure (e.g., gavage for oral exposure, subcutaneous injection).
-
Dose Levels: At least two dose levels plus a control group. The highest dose is typically the Maximum Tolerated Dose (MTD).
-
Duration: Chronic exposure, typically 2 years for rodents.
-
Endpoints: Observation of clinical signs, body weight, food consumption, and survival. Comprehensive histopathological examination of all organs and tissues at the end of the study to identify neoplastic and non-neoplastic lesions.
-
Data Analysis: Statistical analysis of tumor incidence between dosed and control groups.
Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction from rat liver).
-
Procedure: The test substance is incubated with the bacterial strains in the presence or absence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.
-
Positive Result: A dose-related increase in the number of revertant colonies compared to the solvent control, exceeding a certain threshold (e.g., a two-fold increase).
In Vitro Chromosomal Aberration Test
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure: Cells are exposed to the test substance at various concentrations for a defined period, both with and without metabolic activation (S9). Cells are then treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Endpoint: Chromosomes are harvested, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Positive Result: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.
Conclusion
Experimental Workflow Visualization
Integrated testing strategy for assessing the carcinogenicity of this compound.
References
Glycidyl Laurate: A Technical Guide to Lipophilicity and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lipophilicity and solubility characteristics of glycidyl laurate. Due to its chemical structure, featuring a long alkyl chain and an epoxide ring, this compound is a compound of significant interest in various fields, including polymer chemistry and toxicology. Understanding its solubility and lipophilicity is crucial for predicting its behavior in biological and environmental systems, as well as for its application in chemical formulations.
Core Physicochemical Properties
This compound's significant lipophilicity is a key determinant of its solubility behavior.[1] The octanol-water partition coefficient (logP) is a widely used measure of lipophilicity, with higher values indicating a greater affinity for lipid-like environments.
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the available quantitative data for this compound. It is important to note that while calculated values for logP are available, experimental data on its solubility in water and various organic solvents are not readily found in scientific literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O₃ | [2][3] |
| Molecular Weight | 256.38 g/mol | [2][3] |
| Physical State | Solid | |
| logP (calculated) | 5.54 | |
| logP (calculated) | 3.8493 | ChemScene |
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 335.4 ± 15.0 °C at 760 mmHg | |
| Flash Point | 132.2 ± 5.3 °C | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | |
| Refractive Index | 1.458 |
Solubility Profile
Organic Solvent Solubility: Based on the principle of "like dissolves like," this compound is expected to be soluble in non-polar organic solvents such as pentane and diethyl ether, as indicated in sample preparation methods for its analysis. It is also likely to be soluble in other common organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), although specific quantitative data is not available. For challenging solutes, heating and sonication can be employed to enhance dissolution in organic solvents.
Experimental Protocols
Standardized methods have been established by the Organisation for Economic Co-operation and Development (OECD) for the determination of lipophilicity and water solubility. These protocols ensure reproducibility and comparability of data across different laboratories.
Determination of n-Octanol/Water Partition Coefficient (logP)
The lipophilicity of a compound is experimentally determined by measuring its partition coefficient between n-octanol and water. The two most common methods are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method.
1. Shake-Flask Method (OECD Guideline 107)
This is the traditional and most direct method for logP determination.
-
Principle: A known amount of the substance is dissolved in a mixture of n-octanol and water. The two phases are vigorously shaken to allow for the partitioning of the substance between the two immiscible liquids. After equilibration, the phases are separated, and the concentration of the substance in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.
-
Workflow:
-
Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure mutual saturation of the two phases.
-
Dissolution: A small amount of this compound is dissolved in either the aqueous or the n-octanol phase.
-
Equilibration: The mixture is placed in a vessel and shaken until equilibrium is reached. This can take several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC or gas chromatography (GC).
-
Calculation: logP = log([Concentration in n-octanol] / [Concentration in water])
-
2. HPLC Method (OECD Guideline 117)
This is a faster, indirect method for estimating logP.
-
Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its logP value. The stationary phase of the column is nonpolar (e.g., C18-coated silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic compounds have a stronger interaction with the stationary phase and thus have longer retention times.
-
Workflow:
-
Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the retention times.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Estimation: The logP of this compound is estimated by interpolating its retention time on the calibration curve.
-
Determination of Water Solubility (OECD Guideline 105)
This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.
1. Flask Method
This method is suitable for substances with a solubility of 10 mg/L or higher.
-
Principle: An excess amount of the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.
-
Workflow:
-
Equilibration: An excess amount of solid this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC, or mass spectrometry).
-
Replication: The experiment is repeated to ensure the results are reproducible.
-
2. Column Elution Method
This method is suitable for substances with a solubility below 10 mg/L.
-
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.
-
Workflow:
-
Column Preparation: An inert carrier material is coated with an excess of this compound and packed into a column.
-
Elution: Water is pumped through the column at a low flow rate.
-
Fraction Collection: Fractions of the eluate are collected at regular intervals.
-
Quantification: The concentration of this compound in each fraction is determined.
-
Determination of Plateau: The solubility is determined from the plateau of the concentration curve.
-
Visualization of Core Concepts
The relationship between a compound's lipophilicity and its solubility in different types of solvents can be visualized to provide a clearer understanding of its expected behavior.
Caption: Relationship between this compound's structure, lipophilicity, and solubility.
The provided diagram illustrates that the inherent chemical structure of this compound, specifically its long, nonpolar laurate tail, results in high lipophilicity (a high logP value). This high lipophilicity, in turn, dictates its solubility profile, leading to poor solubility in polar solvents like water and favorable solubility in nonpolar organic solvents. This fundamental relationship is a cornerstone for predicting the compound's behavior in various applications.
References
Methodological & Application
Application Notes and Protocols: Glycidyl Laurate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile roles of glycidyl laurate in polymer chemistry, highlighting its utility in the synthesis of novel polymers, as a reactive diluent, and in the development of advanced biomedical materials. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.
Introduction to this compound in Polymer Science
This compound, the ester of glycidol and lauric acid, is a valuable monomer in polymer synthesis. Its unique bifunctional nature, possessing a reactive epoxy group and a hydrophobic twelve-carbon lauryl chain, allows for the creation of polymers with tailored properties. The strained three-membered epoxide ring is susceptible to ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, making it a versatile building block for polyesters, polyethers, and polyurethanes.[1] The presence of the lauryl group imparts hydrophobicity, flexibility, and can enhance compatibility with other nonpolar polymers.
Applications in Polymer Synthesis and Modification
Monomer for Ring-Opening Polymerization
This compound can undergo ring-opening polymerization (ROP) to produce polyethers with pendant laurate ester groups. This polymerization can be initiated by anionic or cationic initiators. Anionic ROP, in particular, allows for good control over molecular weight and dispersity. The resulting polymers possess a flexible polyether backbone and hydrophobic side chains, making them suitable for applications such as thermoplastic elastomers and pressure-sensitive adhesives.
Reactive Diluent in Epoxy Resins
In the formulation of epoxy resins, viscosity control is crucial for processing and application. This compound can be employed as a reactive diluent, effectively reducing the viscosity of high molecular weight epoxy resins.[2] Unlike non-reactive diluents that can compromise the final mechanical properties, the epoxy group of this compound participates in the cross-linking reaction with the curing agent, becoming an integral part of the polymer network.[3] This incorporation minimizes the reduction in properties such as tensile strength and chemical resistance.[2]
Key Advantages as a Reactive Diluent: [3]
-
Reduces viscosity and improves handling.
-
Enhances flexibility and impact strength of the cured resin.
-
Increases peel strength.
-
Maintains or improves adhesion to various substrates.
Synthesis of Functional Copolymers
This compound can be copolymerized with other monomers to create functional polymers with a range of properties. For instance, copolymerization with acrylic monomers can be achieved through the reaction of the epoxy group, leaving the double bond of the acrylate available for subsequent free-radical polymerization. This approach is utilized in the synthesis of comb-like copolymers and for introducing specific functionalities into a polymer backbone.
Biomedical Applications
The biocompatibility and biodegradability of polymers derived from fatty acids make this compound an attractive monomer for biomedical applications.
Drug Delivery Systems
Polymers and copolymers of this compound can be formulated into nanoparticles, micelles, and hydrogels for controlled drug delivery. The hydrophobic lauryl chains can form the core of nanoparticles or micelles, providing a reservoir for hydrophobic drugs. The polymer backbone can be further functionalized to achieve targeted delivery or stimuli-responsive release. For example, the hydroxyl groups generated from the ring-opening of the epoxide can be used for conjugation with targeting ligands or other functional molecules.
Tissue Engineering Scaffolds
In tissue engineering, scaffolds provide a temporary support for cell growth and tissue regeneration. Polymers based on this compound can be fabricated into porous scaffolds. The mechanical properties and degradation rate of these scaffolds can be tuned by controlling the polymer's molecular weight and cross-linking density. The hydrophobic nature of the lauryl group can influence cell adhesion and proliferation on the scaffold surface.
Quantitative Data
The following tables summarize the effects of incorporating glycidyl-functionalized monomers on the properties of various polymer systems. While specific data for this compound is limited in the public domain, the data for the closely related glycidyl methacrylate (GMA) provides a strong indication of the expected trends.
Table 1: Effect of a Glycidyl-Functional Reactive Diluent on Epoxy Resin Properties
| Property | Base Epoxy Resin | Epoxy with 15% Reactive Diluent |
| Viscosity @ 25°C (mPa·s) | ~12,000 | ~1,500 |
| Tensile Strength (MPa) | 65 | 58 |
| Elongation at Break (%) | 4.5 | 6.0 |
| Glass Transition Temp. (Tg, °C) | 150 | 135 |
Note: Data is generalized from typical epoxy resin systems and serves as an illustrative example.
Table 2: Mechanical Properties of Poly(lactic acid) (PLA) Blends with a Glycidyl-Functionalized Toughening Agent
| Property | Neat PLA | PLA / Toughening Agent (10%) |
| Tensile Strength (MPa) | 60 | 52 |
| Elongation at Break (%) | 6 | 25 |
| Notched Izod Impact (J/m) | 25 | 150 |
Note: This data illustrates the typical effect of incorporating a glycidyl-functionalized toughening agent on a biodegradable polymer.
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via anionic ring-opening polymerization.
Materials:
-
This compound (monomer)
-
Toluene (solvent, anhydrous)
-
Benzyl alcohol (initiator)
-
Potassium naphthalenide solution in THF (catalyst)
-
Methanol (for termination)
-
Dichloromethane (for dissolution)
-
Hexanes (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
Dry the Schlenk flask under vacuum and backfill with argon.
-
Add 10 mL of anhydrous toluene to the flask via syringe.
-
Add 5.0 g of this compound to the flask.
-
Introduce 0.1 mL of benzyl alcohol initiator via syringe.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add 0.5 mL of potassium naphthalenide solution dropwise with vigorous stirring. The solution may change color, indicating initiation.
-
Allow the reaction to proceed at 0°C for 24 hours under an argon atmosphere.
-
Terminate the polymerization by adding 1 mL of methanol.
-
Warm the flask to room temperature and dissolve the polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold hexanes with stirring.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Characterization:
-
Determine the molecular weight and dispersity by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure by ¹H NMR and FTIR spectroscopy.
Protocol 2: Formulation of an Epoxy Resin with this compound as a Reactive Diluent
This protocol details the use of this compound to reduce the viscosity of a standard bisphenol A-based epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., EPON 828)
-
This compound
-
Amine curing agent (e.g., triethylenetetramine, TETA)
-
Beaker
-
Mechanical stirrer
-
Viscometer
-
Molds for mechanical testing
Procedure:
-
In a beaker, weigh 85 g of DGEBA epoxy resin.
-
Add 15 g of this compound to the resin.
-
Mechanically stir the mixture at room temperature for 10 minutes until a homogeneous blend is obtained.
-
Measure the viscosity of the blend using a viscometer.
-
Calculate the stoichiometric amount of TETA curing agent required based on the amine hydrogen equivalent weight (AHEW) and the epoxide equivalent weight (EEW) of the resin blend.
-
Add the calculated amount of TETA to the resin blend and stir thoroughly for 5 minutes.
-
Pour the mixture into molds for mechanical property testing.
-
Cure the samples according to the manufacturer's recommendations for the DGEBA resin (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).
Testing:
-
Perform tensile testing (ASTM D638) and impact testing (ASTM D256) on the cured samples.
-
Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Visualizations
References
analytical techniques for detecting glycidyl laurate in food matrices
Application Note: Detection of Glycidyl Laurate in Food Matrices
Introduction
Glycidyl esters (GEs) are process-induced contaminants that are formed during the refining of edible oils and fats at high temperatures. This compound, the ester of lauric acid and glycidol, is one such compound of concern due to the potential release of glycidol, which is considered a probable human carcinogen. Consequently, robust and sensitive analytical methods are essential for the accurate quantification of this compound in various food matrices to ensure consumer safety and regulatory compliance. This application note provides detailed protocols for the detection of this compound in food matrices, primarily focusing on direct analysis using liquid chromatography-mass spectrometry (LC-MS).
Analytical Approaches
The determination of glycidyl esters in food can be categorized into two main approaches:
-
Direct Methods: These methods involve the direct analysis of the intact glycidyl esters. They are advantageous as they provide information on the specific fatty acid ester profile and avoid potential errors from derivatization steps.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is the most common technique for direct analysis due to its high sensitivity and specificity.[2]
-
Indirect Methods: These methods are based on the conversion of glycidyl esters to a single marker compound, typically glycidol, which is then derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS).[1][2] While widely used, these methods do not provide information about the individual glycidyl esters present in the sample.
This document will focus on direct analytical methods using LC-MS for the specific determination of this compound.
Experimental Workflow
The general workflow for the direct analysis of this compound in food matrices involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
Application Notes and Protocols for Hydrophobic Textile Treatment Using Glycidyl Laurate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of glycidyl laurate in creating hydrophobic surfaces on textiles. The information is intended to guide researchers in the synthesis of this compound, its application onto fabrics, and the subsequent evaluation of the hydrophobic properties conferred.
Introduction
This compound, an ester of lauric acid and glycidol, is a promising compound for imparting durable hydrophobicity to textiles. Its mechanism of action involves the covalent bonding of the long hydrophobic lauryl chain to the hydroxyl groups present in cellulosic fibers, such as cotton. The epoxy ring of the glycidyl group reacts with the cellulose backbone, forming a stable ether linkage. This surface modification dramatically increases the water contact angle and reduces water absorption, transforming hydrophilic textiles into water-repellent materials. Research into glycidyl esters, such as this compound and the closely related glycidyl stearate, has demonstrated their effectiveness in creating durable hydrophobic finishes on cotton fabrics.[1][2]
Quantitative Data Summary
| Treatment Parameter | Condition | Water Contact Angle (°) | Water Drop Absorption Time (min) |
| Glycidyl Stearate Concentration | 60 g/L | 152 | 200 |
| Sodium Hydroxide (Catalyst) Concentration | 10 g/L | ||
| Curing Temperature | 120 °C | ||
| Curing Time | 20 min | ||
| Untreated Cotton | - | Highly Hydrophilic (Immediate Absorption) | < 0.1 |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general synthesis of glycidyl esters from fatty acid salts and epichlorohydrin.[1][2]
Materials:
-
Sodium laurate
-
Epichlorohydrin
-
Dimethylformamide (DMF)
-
Distilled water
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve sodium laurate (0.1 mol) in 120 mL of dimethylformamide.
-
Add 7 mL of epichlorohydrin to the solution.
-
Heat the mixture to 105°C with constant stirring for 5 hours.
-
After the reaction is complete, filter the mixture to remove any solid byproducts.
-
Wash the filtrate with distilled water at 60°C.
-
Remove the solvent and any remaining water using a rotary evaporator under vacuum to obtain the final product, this compound.
Hydrophobic Treatment of Textile (Pad-Dry-Cure Method)
This protocol outlines the application of this compound to a textile substrate, such as 100% cotton fabric.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Non-ionic surfactant (e.g., Tween 80)
-
Distilled water
-
Textile substrate (e.g., 100% cotton plain weave fabric, desized, scoured, and bleached)
-
Laboratory padder
-
Drying oven
-
Curing oven
Procedure:
-
Preparation of Treatment Emulsion:
-
Prepare an aqueous solution of a non-ionic surfactant (e.g., 2 g/L Tween 80).
-
Disperse the desired concentration of this compound (e.g., 60 g/L, based on analogous glycidyl stearate data) in the surfactant solution with vigorous stirring at 70°C to form a stable emulsion.
-
Add a catalyst, such as sodium hydroxide (e.g., 10 g/L), to the emulsion.
-
-
Padding:
-
Immerse the textile substrate in the treatment emulsion.
-
Pass the saturated fabric through the nip of a laboratory padder to ensure even distribution of the emulsion and to remove excess liquid. The wet pickup should be controlled, typically in the range of 70-80%.
-
-
Drying:
-
Dry the padded fabric in a drying oven at a moderate temperature, for example, 80-100°C, for a few minutes to remove water.
-
-
Curing:
-
Transfer the dried fabric to a curing oven and heat at an elevated temperature (e.g., 120°C) for a specified duration (e.g., 20 minutes) to facilitate the reaction between the this compound and the cellulose fibers.
-
-
Post-Treatment:
-
After curing, the fabric may be rinsed to remove any unreacted chemicals and then dried.
-
Evaluation of Hydrophobicity
3.3.1. Water Contact Angle Measurement
Principle: The water contact angle is a quantitative measure of the wetting of a solid by a liquid. A high contact angle indicates low wettability and high hydrophobicity.
Apparatus:
-
Contact angle goniometer
Procedure:
-
Place a sample of the treated textile on the goniometer stage.
-
Dispense a small droplet of deionized water onto the fabric surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the angle between the tangent to the droplet at the point of contact and the solid surface.
-
Repeat the measurement at several different locations on the fabric sample to ensure accuracy and obtain an average value.
3.3.2. Water Absorption Test (Based on AATCC Test Method 79)
Principle: This test measures the time it takes for a drop of water placed on the surface of the fabric to be completely absorbed. Longer absorption times indicate greater water repellency.
Apparatus:
-
Burette
-
Stopwatch
-
Embroidery hoop
Procedure:
-
Mount the textile sample tautly in an embroidery hoop.
-
Position the burette a fixed distance above the fabric surface.
-
Allow a single drop of water to fall from the burette onto the fabric.
-
Start the stopwatch at the moment the water droplet makes contact with the fabric.
-
Stop the stopwatch when the specular reflection of the water drop disappears, indicating complete absorption.
-
Record the time in seconds or minutes. For highly hydrophobic surfaces, the absorption time may be very long.
Visualizations
Caption: Experimental workflow for hydrophobic textile treatment.
Caption: Reaction of this compound with cellulose.
References
Application Note: Quantification of Glycidyl Laurate in Edible Oils by LC-MS/MS
Introduction
Glycidyl esters (GEs) are process-induced contaminants that can form in edible oils and fats during high-temperature refining processes.[1][2] Glycidyl laurate, a specific GE, is of concern due to its potential hydrolysis to glycidol, which is considered a probable human carcinogen.[2] Consequently, sensitive and accurate analytical methods are required for the quantification of this compound in various food matrices to ensure consumer safety and regulatory compliance. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in edible oils. The method employs a direct sample dilution approach for rapid screening and a more comprehensive solid-phase extraction (SPE) clean-up for complex matrices, both utilizing stable isotope dilution analysis (SIDA) for accurate quantification.[3][4]
Experimental Protocols
-
This compound analytical standard (>99% purity)
-
Deuterated glycidyl palmitate (d5-glycidyl palmitate) as an internal standard (IS)
-
Acetone, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Isopropanol, HPLC grade
-
Water, LC-MS grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Silica SPE cartridges
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetone.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetone to cover the desired calibration range.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of d5-glycidyl palmitate and dissolve it in 10 mL of acetone.
-
Internal Standard Spiking Solution (200 ng/mL): Dilute the internal standard stock solution with acetone to a final concentration of 200 ng/mL.
Two methods for sample preparation are presented: a direct "dilute and shoot" method for rapid screening and a double SPE method for enhanced clean-up.
Method 1: Direct Dilution
This method is suitable for rapid screening of glycidyl esters in oil samples with relatively clean matrices.
-
Accurately weigh approximately 0.25 g of the oil sample into a centrifuge tube.
-
Add 5 mL of the internal standard spiking solution (200 ng/mL d5-glycidyl palmitate in acetone).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
If the sample is solid at room temperature, gently heat it to 65 °C to ensure homogeneity before adding the internal standard solution.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Transfer the supernatant into an LC vial for analysis.
Method 2: Double Solid-Phase Extraction (SPE)
This method provides a more thorough clean-up and is recommended for complex matrices or when lower detection limits are required.
-
Accurately weigh 10 mg of the oil sample into a glass vial.
-
Add a known amount of the internal standard solution.
-
Dissolve the sample in acetone.
-
C18 SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by acetone.
-
Load the sample solution onto the cartridge.
-
Elute the glycidyl esters with methanol.
-
-
Silica SPE Cleanup:
-
Condition a silica SPE cartridge with hexane.
-
Load the eluate from the C18 cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the glycidyl esters with a solution of 5% ethyl acetate in hexane.
-
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 250 µL of a 1:1 (v/v) mixture of methanol and isopropanol.
-
Transfer the reconstituted sample to an LC vial for analysis.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 150 x 3 mm, 3 µm particle size) |
| Mobile Phase A | Methanol/Acetonitrile/Water (42.5:42.5:15, v/v/v) |
| Mobile Phase B | Acetone |
| Gradient | Refer to specific instrument recommendations, typically starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for the specific instrument. For this compound (C15H28O3, MW: 256.38 g/mol ), potential precursor ions could be the protonated molecule [M+H]+ or other adducts. Product ions would result from fragmentation of the precursor ion. |
| Collision Energy | To be optimized for each transition. |
| Declustering Potential | To be optimized. |
Data Presentation
The following table summarizes typical quantitative data for the LC-MS/MS analysis of this compound and other glycidyl esters.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| This compound | - | 200 ng/g | - | |
| Glycidyl Esters (general) | 70-150 µg/kg (for 10 mg sample) | - | 84-108 | |
| Glycidyl Esters (general) | 1-3 µg/kg (for 0.5 g sample) | - | 84-108 | |
| This compound (spiked cookies) | - | - | 102 | |
| This compound (spiked olive oil) | - | - | 103 |
Note: LOD and LOQ values can vary significantly depending on the sample matrix, preparation method, and instrument sensitivity.
Mandatory Visualizations
References
Application Note: Protocol for Sample Preparation for Glycidyl Laurate Analysis in Edible Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl esters (GEs) are process-induced contaminants that can form in edible oils and fats during high-temperature refining processes.[1][2] Glycidol, from which GEs are formed, is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[1] Consequently, the accurate determination of GEs, such as glycidyl laurate, in edible oils is crucial for food safety and quality control. This application note provides a detailed protocol for the sample preparation of this compound and other glycidyl esters in oils for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is based on established indirect analysis techniques, such as the AOCS Official Method Cd 29c-13, which involves the conversion of glycidyl esters to a more volatile and stable derivative.[3][4]
Principle
The indirect analytical approach for GE determination involves a multi-step process. First, the glycidyl esters in the oil sample are subjected to alkaline-catalyzed transesterification to release free glycidol. This is followed by a conversion step where the released glycidol is transformed into a more stable compound, 3-monochloropropanediol (3-MCPD), by stopping the reaction with an acidic salt solution. The 3-MCPD is then extracted from the aqueous phase and derivatized with phenylboronic acid (PBA) to enhance its volatility and thermal stability for GC-MS analysis.
Experimental Protocol
This protocol details the sample preparation for the analysis of this compound and other glycidyl esters in edible oils via indirect GC-MS analysis.
Materials and Reagents:
-
Edible oil sample
-
Methyl tert-butyl ether (MTBE)
-
Internal standard solution (e.g., d5-3-bromopropane-1,2-diol (d5-3-MBPD))
-
Alkaline transesterification reagent (e.g., sodium methoxide in methanol)
-
Acidic salt solution (e.g., sodium chloride in sulfuric acid)
-
Phenylboronic acid (PBA) solution (saturated in diethyl ether)
-
n-Hexane
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator
-
GC-MS system
Procedure:
-
Sample Weighing and Dissolution:
-
Accurately weigh approximately 0.1 g of the oil sample into a screw-cap glass test tube.
-
Add a known amount of the internal standard solution.
-
Dissolve the oil sample in a suitable solvent, such as methyl tert-butyl ether (MTBE).
-
-
Alkaline-Catalyzed Transesterification:
-
Add the alkaline transesterification reagent to the sample solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at a controlled temperature and time (e.g., 3.5-5.5 minutes, temperature to be carefully controlled as per AOCS Cd 29c-13) to facilitate the release of glycidol from the glycidyl esters.
-
-
Conversion of Glycidol to 3-MCPD:
-
Stop the transesterification reaction by adding the acidic salt solution. This step also converts the liberated glycidol into 3-MCPD.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
-
Extraction:
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean test tube.
-
Repeat the extraction of the aqueous phase with n-hexane to ensure complete recovery of the analytes.
-
Combine the organic extracts.
-
-
Derivatization:
-
Add the phenylboronic acid (PBA) solution to the combined organic extract.
-
Incubate the mixture in an ultrasonic bath at a controlled temperature (e.g., 40°C for 30 minutes) to facilitate the derivatization of 3-MCPD.
-
-
Final Sample Preparation for GC-MS Analysis:
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in a known volume of n-hexane.
-
The sample is now ready for injection into the GC-MS system.
-
Data Presentation
The following table summarizes typical performance data for the analysis of glycidyl esters in edible oils using various methods.
| Analytical Method | Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| GC-MS (Indirect) | Glycidol | Edible Oil | 0.02 | 0.1 | - | |
| GC-MS/MS (Indirect) | Glycidyl Esters | Edible Oil | 0.02 | - | - | |
| LC-MS/MS (Direct) | Glycidyl Esters | Edible Oil | 0.07 - 0.15 | - | 84 - 108 | |
| LC-ToF-MS / LC-MS/MS (Direct with GPC/SPE) | Glycidyl Esters | Edible Oil | - | 0.05 - 0.1 | 68 - 111 |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Workflow Diagram
Caption: Workflow for the indirect analysis of glycidyl esters in oils.
Alternative Direct Analysis Methods
Direct analysis methods, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), offer a more straightforward approach by analyzing intact glycidyl esters without derivatization. These methods typically involve a sample cleanup step, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove matrix interferences. While direct methods can reduce sample preparation time and minimize the risk of artifact formation, they may require a larger number of internal standards for accurate quantification of various glycidyl ester species.
Conclusion
The described indirect GC-MS method provides a robust and sensitive approach for the routine analysis of this compound and other glycidyl esters in edible oils. Careful control of reaction times and temperatures during the transesterification step is critical for accurate and reproducible results. For laboratories equipped with LC-MS instrumentation, direct analysis methods present a viable and often faster alternative. The choice of method will depend on the specific laboratory capabilities, desired sample throughput, and the required level of detail for individual glycidyl ester species.
References
Application Notes and Protocols for Glycidyl Laurate-Based Non-Isocyanate Polyurethanes (NIPUs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of non-isocyanate polyurethanes (NIPUs) derived from glycidyl laurate. The protocols detailed herein offer a guide for the laboratory synthesis and analysis of these promising biomaterials, with a particular focus on their application in drug delivery systems.
Introduction
Non-isocyanate polyurethanes (NIPUs) are emerging as a safer and more sustainable alternative to traditional polyurethanes (PUs), which involve the use of toxic isocyanates in their synthesis.[1][2] The NIPU synthesis route, primarily through the reaction of cyclic carbonates with amines, avoids the health and environmental hazards associated with isocyanates.[1][2] this compound, a derivative of lauric acid, presents a bio-based and biocompatible precursor for the synthesis of NIPUs, making it an attractive candidate for biomedical applications, including drug delivery.[3] These NIPUs, also known as polyhydroxyurethanes (PHUs), possess hydroxyl groups along their backbone, which can enhance hydrophilicity and provide sites for further functionalization.
The application of NIPUs in drug delivery is a rapidly growing field of research. Their tunable mechanical properties, biocompatibility, and potential for controlled drug release make them suitable for developing nanoparticles, hydrogels, and other drug delivery vehicles. NIPU-based nanocarriers can be engineered to target specific cells or tissues, and to release their therapeutic payload in response to specific stimuli, such as pH or enzymes. This targeted approach can enhance the efficacy of drugs while minimizing side effects.
Synthesis of this compound-Based NIPUs
The synthesis of NIPUs from this compound is a two-step process:
-
Synthesis of this compound Cyclic Carbonate (GLCC): The epoxy ring of this compound is reacted with carbon dioxide (CO2) in the presence of a catalyst to form a five-membered cyclic carbonate.
-
Ring-Opening Polymerization: The resulting GLCC is then reacted with a diamine via a ring-opening polymerization to form the polyhydroxyurethane.
Quantitative Data on NIPU Synthesis
The following tables summarize the reaction conditions and resulting properties of NIPUs synthesized from glycidyl precursors and various diamines, based on literature data.
Table 1: Synthesis of Cyclic Carbonates from Glycidyl Ethers
| Glycidyl Ether | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Glycidyl methacrylate | TBAB, ZnI2 | 110 | 1.2 | 4 | 76.5 | |
| Bisphenol A diglycidyl ether | TBAB | Ambient | 0.1 (atmospheric) | 4 | 82.3 | |
| Epoxidized Soybean Oil | TBAB | 120 | 1.0 | 8 | >95 | |
| Phenolphthalein diglycidyl ether | LiBr | 100 | 0.2 | - | - |
TBAB: Tetrabutylammonium bromide
Table 2: Synthesis of NIPUs via Ring-Opening Polymerization
| Cyclic Carbonate Monomer | Diamine | Catalyst | Temperature (°C) | Time (h) | Solvent | Mn ( g/mol ) | PDI | Tg (°C) | Td,5% (°C) | Reference |
| Bis(cyclic carbonate) from 1,4-butanediol diglycidyl ether | 1,4-diaminobutane | None | 80 | 16 | MeCN | - | - | 45-55 | ~250 | |
| Bis(cyclic carbonate) from Bisphenol A diglycidyl ether | Isophorone diamine | None | 100 | 20 | DMSO | 14,800 | - | 110 | >195 | |
| Carbonated Soybean Oil | Ethylenediamine | None | 70-100 | 2-4 | - | - | - | 0-40 | ~250 | |
| Adipic acid-glycerol carbonate ester | 1,6-hexamethylenediamine | None | 80 | 24 | - | 4,500 | 1.6 | 35 | ~280 |
Mn: Number-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Td,5%: Temperature at 5% weight loss.
Experimental Protocols
Protocol for Synthesis of this compound Cyclic Carbonate (GLCC)
This protocol is a general guideline based on the cycloaddition of CO2 to epoxides.
Materials:
-
This compound
-
Tetrabutylammonium bromide (TBAB) or another suitable catalyst
-
High-pressure reactor
-
Carbon dioxide (CO2) source
-
Solvent (optional, e.g., N,N-dimethylformamide - DMF)
Procedure:
-
Charge the high-pressure reactor with this compound and the catalyst (e.g., 1-5 mol% relative to the epoxide). If using a solvent, add it at this stage.
-
Seal the reactor and purge with CO2 to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 1-5 MPa).
-
Heat the reactor to the desired temperature (e.g., 100-140 °C) with constant stirring.
-
Maintain the reaction conditions for a specified time (e.g., 4-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly release the CO2 pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to obtain pure GLCC.
-
Characterize the product using FTIR and NMR spectroscopy to confirm the formation of the cyclic carbonate ring. The appearance of a strong carbonyl peak around 1800 cm⁻¹ in the FTIR spectrum is indicative of cyclic carbonate formation.
Protocol for Synthesis of NIPU from GLCC and a Diamine
This protocol describes the ring-opening polymerization of GLCC with a diamine.
Materials:
-
This compound cyclic carbonate (GLCC)
-
Diamine (e.g., hexamethylenediamine, isophorone diamine)
-
Solvent (e.g., acetonitrile, dimethyl sulfoxide - DMSO)
-
Round-bottom flask with a condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the GLCC in the chosen solvent in the round-bottom flask under an inert atmosphere.
-
Add an equimolar amount of the diamine to the solution with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and maintain for a specified time (e.g., 16-24 hours).
-
The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction, the polymer can be precipitated by pouring the solution into a non-solvent (e.g., water or methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Characterize the resulting NIPU using techniques such as GPC (for molecular weight and PDI), DSC and TGA (for thermal properties), and tensile testing (for mechanical properties). FTIR and NMR spectroscopy can be used to confirm the formation of the urethane linkages.
Application in Drug Delivery
NIPUs derived from this compound are promising materials for the development of advanced drug delivery systems. Their amphiphilic nature, arising from the hydrophobic laurate chain and the hydrophilic polyurethane backbone, can be advantageous for encapsulating both hydrophobic and hydrophilic drugs. The resulting nanoparticles can be designed to target specific cancer cells and release the encapsulated drug in a controlled manner, potentially by targeting key cellular signaling pathways.
Targeted Drug Delivery and Cellular Signaling Pathways
In cancer therapy, NIPU nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors overexpressed on cancer cells. Upon internalization, the nanoparticles can release their drug payload, which can then interfere with critical signaling pathways that drive tumor growth and survival.
The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers. Drugs delivered via NIPU nanoparticles can be designed to inhibit key components of this pathway, such as PI3K, Akt, or mTOR, thereby inducing apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway in cancer.
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. NIPU-based drug delivery systems can be utilized to deliver inhibitors targeting components of this pathway, such as RAF, MEK, or ERK.
Caption: MAPK/ERK signaling pathway in cancer.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis, characterization, and application of this compound-based NIPUs in drug delivery research.
Caption: Experimental workflow for NIPU synthesis.
Conclusion
This compound serves as a versatile and sustainable precursor for the synthesis of non-isocyanate polyurethanes. The detailed protocols and compiled data in these application notes provide a solid foundation for researchers to explore the potential of these materials. The application of this compound-based NIPUs in drug delivery, particularly for targeted cancer therapy, holds significant promise. Future research should focus on optimizing the polymer properties for specific drug delivery applications and conducting in vivo studies to validate their therapeutic efficacy and biocompatibility.
References
Application Notes and Protocols for Glycidyl Laurate in Novel Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl laurate, an ester of glycidol and lauric acid, presents a unique molecular architecture for the development of novel drug delivery systems. Its structure combines a hydrophobic 12-carbon lauryl chain with a reactive epoxide ring. This epoxide functionality is of particular interest as it allows for polymerization and covalent modification, making this compound a versatile building block for creating sophisticated drug carriers such as polymeric nanoparticles and functionalized surfaces. While direct applications of this compound as a simple excipient are not widely documented in pharmaceutical literature, its potential as a monomer for creating biodegradable and functional polymers is significant.
The laurate moiety can form a hydrophobic core in nanoparticle formulations, suitable for encapsulating lipophilic drugs. The polymer backbone, derived from the ring-opening polymerization of the glycidyl unit, can be designed to be biodegradable. Furthermore, the reactive epoxide group, if not consumed in polymerization, or if introduced through copolymerization with other functional monomers, offers a site for attaching targeting ligands or other functional molecules.
These application notes provide a comprehensive overview of the potential role of this compound in drug delivery, with detailed, albeit generalized, protocols for the synthesis of poly(this compound) and its formulation into drug-loaded nanoparticles. The information is compiled from established methodologies for similar glycidyl esters and fatty acid-based polymers, providing a foundational guide for researchers exploring this promising but underexplored molecule.
Key Applications of this compound-Based Polymers in Drug Delivery
-
Formation of a Hydrophobic Core: The lauric acid component can form the core of nanoparticles, facilitating the encapsulation of poorly water-soluble drugs.
-
Biodegradable Polymer Matrix: Polymers synthesized from this compound can be designed to be biodegradable, allowing for the controlled release of the encapsulated drug and subsequent clearance of the carrier from the body.
-
Surface Functionalization: The reactive epoxide group can be utilized to conjugate targeting moieties (e.g., antibodies, peptides) to the surface of nanoparticles, enabling active targeting to specific cells or tissues.
-
Controlled Drug Release: The properties of the poly(this compound) matrix can be tuned to control the rate of drug release, providing sustained therapeutic effects.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Anionic Ring-Opening Polymerization
This protocol describes a generalized method for the synthesis of poly(this compound) (PGL) through the ring-opening polymerization of the this compound monomer. This method is adapted from established procedures for the polymerization of other glycidyl esters.
Materials:
-
This compound (monomer)
-
Anhydrous toluene (solvent)
-
Potassium tert-butoxide (initiator)
-
Methanol (terminating agent)
-
Diethyl ether (precipitating solvent)
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Drying of Glassware: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen.
-
Monomer and Solvent Preparation: Purify this compound by distillation under reduced pressure. Dry toluene by distilling over sodium/benzophenone until the solution is deep blue.
-
Initiator Preparation: Prepare a 0.1 M solution of potassium tert-butoxide in anhydrous toluene.
-
Polymerization: a. To a Schlenk flask under a nitrogen atmosphere, add 100 mL of anhydrous toluene. b. Add a calculated amount of this compound monomer (e.g., 5 g, 19.5 mmol). c. Cool the solution to 0°C using an ice bath. d. Slowly add the required amount of initiator solution to achieve the desired molecular weight (e.g., for a target degree of polymerization of 100, add 1.95 mL of 0.1 M potassium tert-butoxide). e. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 24 hours.
-
Termination: Terminate the polymerization by adding a small amount of methanol (e.g., 1 mL).
-
Purification: a. Concentrate the polymer solution under reduced pressure. b. Precipitate the polymer by adding the concentrated solution dropwise to a large excess of cold diethyl ether with vigorous stirring. c. Collect the precipitated polymer by filtration or centrifugation. d. Wash the polymer with fresh diethyl ether two more times. e. Dry the resulting poly(this compound) under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the degree of polymerization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Protocol 2: Formulation of Drug-Loaded Poly(this compound) Nanoparticles by Nanoprecipitation
This protocol details the preparation of drug-loaded PGL nanoparticles using the nanoprecipitation (solvent displacement) method. This technique is suitable for encapsulating hydrophobic drugs.
Materials:
-
Poly(this compound) (PGL)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Acetone (organic solvent)
-
Deionized water
-
Pluronic F68 or other suitable surfactant (stabilizer)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: a. Dissolve a specific amount of PGL (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in 10 mL of acetone.
-
Aqueous Phase Preparation: a. Dissolve a stabilizer, such as Pluronic F68 (e.g., 1% w/v), in 20 mL of deionized water.
-
Nanoparticle Formation: a. Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm). b. Using a syringe pump for a controlled addition rate, add the organic phase dropwise into the aqueous phase. c. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: a. Continue stirring the suspension for 2-4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at a reduced pressure and slightly elevated temperature (e.g., 40°C).
-
Purification: a. Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase containing the free drug and excess surfactant. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and resuspension steps twice to ensure the removal of unencapsulated drug.
-
Storage: Store the final nanoparticle suspension at 4°C. For long-term storage, lyophilization can be performed.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
This protocol outlines the key characterization techniques to evaluate the properties of the formulated nanoparticles.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter), PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate at 25°C.
-
B. Drug Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the nanoparticles from the aqueous phase by centrifugation as described in the purification step of Protocol 2.
-
Collect the supernatant, which contains the unencapsulated (free) drug.
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve for the drug.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100
-
DL (%) = [(Total amount of drug added - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
C. In Vitro Drug Release Study
-
Technique: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the drug but retains the nanoparticles.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
-
Quantitative Data Summary
The following tables present representative quantitative data for nanoparticle drug delivery systems formulated with lauric acid-containing polymers. These values are illustrative and will vary depending on the specific polymer, drug, and formulation parameters.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation Code | Polymer:Drug Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| PGL-NP-1 | 10:1 | 150 ± 5.2 | 0.15 ± 0.02 | -18.5 ± 1.2 |
| PGL-NP-2 | 10:2 | 165 ± 6.8 | 0.18 ± 0.03 | -16.2 ± 1.5 |
| PGL-NP-3 | 5:1 | 180 ± 7.1 | 0.21 ± 0.04 | -14.8 ± 1.8 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) |
| PGL-NP-1 | 8.5 ± 0.5 | 90.2 ± 2.5 |
| PGL-NP-2 | 14.2 ± 0.8 | 85.1 ± 3.1 |
| PGL-NP-3 | 15.8 ± 1.1 | 82.5 ± 3.8 |
Table 3: In Vitro Drug Release Profile (Cumulative Release %)
| Time (hours) | PGL-NP-1 | PGL-NP-2 | PGL-NP-3 |
| 1 | 10.5 ± 1.2 | 12.8 ± 1.5 | 15.2 ± 1.8 |
| 6 | 25.4 ± 2.1 | 30.1 ± 2.5 | 35.6 ± 2.9 |
| 12 | 40.2 ± 2.8 | 48.5 ± 3.2 | 55.1 ± 3.5 |
| 24 | 65.8 ± 3.5 | 72.3 ± 4.1 | 78.9 ± 4.4 |
| 48 | 85.1 ± 4.2 | 90.5 ± 4.8 | 94.2 ± 5.1 |
| 72 | 92.3 ± 4.8 | 96.1 ± 5.2 | 98.5 ± 5.5 |
Visualizations
Experimental workflow for developing drug-loaded nanoparticles.
Cellular uptake of nanoparticles via endocytosis.
Conclusion
This compound holds promise as a monomer for the synthesis of novel polymers for drug delivery applications. The combination of a hydrophobic fatty acid chain and a reactive epoxide group in its structure allows for the creation of versatile polymeric carriers. The protocols and data presented in these application notes provide a foundational framework for researchers to begin exploring the potential of this compound in developing advanced drug delivery systems. Further research is warranted to fully elucidate the biocompatibility and in vivo performance of poly(this compound)-based formulations.
Application Notes and Protocols for Glycidyl Laurate as a Surfactant in Pharmaceutical Solid Dispersions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycidyl laurate, a glycidyl ester of lauric acid, presents potential as a non-ionic surfactant and solubilizing agent in pharmaceutical formulations. Its amphiphilic nature, combining a hydrophilic glycidyl group with a lipophilic laurate chain, suggests its utility in enhancing the dissolution and bioavailability of poorly water-soluble drugs, particularly those classified under the Biopharmaceutical Classification System (BCS) Class II and IV. When incorporated into solid dispersions, this compound can act as a surface-active agent to improve wettability, reduce drug crystallinity, and promote the formation of a stable amorphous system, thereby increasing the drug's solubility and dissolution rate.[1][2][3]
Solid dispersion technology is a well-established strategy to enhance the oral bioavailability of poorly soluble drugs.[1][4] The core principle involves dispersing the drug at a molecular level within a hydrophilic carrier matrix. The addition of a surfactant like this compound to this system can offer synergistic effects, further improving drug release and absorption.
Potential Advantages of this compound in Solid Dispersions:
-
Enhanced Solubility and Dissolution: By reducing the interfacial tension between the drug and the dissolution medium, this compound can improve wettability and facilitate faster dissolution.
-
Stabilization of Amorphous State: It can inhibit the recrystallization of the drug within the solid dispersion matrix, a common challenge that can compromise the stability and effectiveness of the formulation.
-
Improved Bioavailability: The enhanced dissolution rate can lead to a higher concentration of the drug in the gastrointestinal fluids, potentially increasing its absorption and overall bioavailability.
-
Potential for Melt-Based Preparation Methods: Depending on its thermal properties, this compound may be suitable for hot-melt extrusion and other solvent-free manufacturing processes, which are considered more environmentally friendly and efficient.
Experimental Protocols
This section outlines the general methodologies for the preparation and characterization of solid dispersions incorporating this compound.
1. Preparation of this compound Solid Dispersions
Two common methods for preparing solid dispersions are the solvent evaporation method and the melt extrusion method.
a) Solvent Evaporation Method
This method is suitable for thermolabile drugs.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
This compound
-
Organic solvent (e.g., ethanol, methanol, dichloromethane)
-
-
Protocol:
-
Accurately weigh the API, hydrophilic polymer, and this compound in the desired ratios.
-
Dissolve all three components in a suitable organic solvent or a co-solvent system with continuous stirring until a clear solution is obtained.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).
-
Dry the resulting solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
b) Melt Extrusion Method
This is a solvent-free method suitable for thermostable drugs.
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Hydrophilic polymer (e.g., Soluplus®, Kollidon® VA64)
-
This compound
-
-
Protocol:
-
Physically mix the API, hydrophilic polymer, and this compound in the desired ratios using a blender.
-
Feed the physical mixture into a hot-melt extruder equipped with a co-rotating twin-screw.
-
Set the processing temperature of the extruder barrels based on the thermal properties of the components (typically above the glass transition temperature of the polymer and the melting point of the drug).
-
Collect the extrudate and allow it to cool to room temperature.
-
Mill the extrudate into a powder of uniform size.
-
Store the resulting solid dispersion in a desiccator.
-
2. Characterization of Solid Dispersions
Thorough characterization is essential to understand the physicochemical properties of the prepared solid dispersions.
a) Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal properties, such as glass transition temperature (Tg) and melting point, and to assess the physical state of the drug (crystalline or amorphous).
-
Method:
-
Accurately weigh 3-5 mg of the solid dispersion sample into an aluminum pan and seal it.
-
Heat the sample in a DSC instrument under a nitrogen purge.
-
A typical heating rate is 10 °C/min over a temperature range relevant to the components.
-
The absence of the drug's characteristic melting peak indicates its amorphous state within the dispersion.
-
b) X-Ray Powder Diffraction (XRPD)
-
Purpose: To confirm the amorphous or crystalline nature of the drug in the solid dispersion.
-
Method:
-
Mount the powder sample on a sample holder.
-
Scan the sample using an X-ray diffractometer over a 2θ range of 5° to 40°.
-
The absence of sharp diffraction peaks corresponding to the crystalline drug confirms its amorphous conversion.
-
c) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To investigate potential molecular interactions between the drug, polymer, and this compound.
-
Method:
-
Mix the sample with potassium bromide (KBr) and compress it into a pellet.
-
Scan the pellet using an FTIR spectrometer over a wavenumber range of 4000 to 400 cm⁻¹.
-
Shifts in the characteristic peaks of the functional groups can indicate intermolecular interactions.
-
d) In Vitro Dissolution Studies
-
Purpose: To evaluate the drug release profile from the solid dispersion compared to the pure drug.
-
Method:
-
Perform the dissolution test using a USP Type II (paddle) apparatus.
-
Use a dissolution medium relevant to the physiological conditions (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8).
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 or 75 RPM.
-
Add a quantity of the solid dispersion equivalent to a specific dose of the drug to the dissolution medium.
-
Withdraw aliquots of the medium at predetermined time intervals and replace them with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements offered by this compound in solid dispersions.
Table 1: Formulation Composition of Solid Dispersions
| Formulation Code | API (%) | Polymer (PVP K30) (%) | This compound (%) |
| F1 | 20 | 80 | 0 |
| F2 | 20 | 75 | 5 |
| F3 | 20 | 70 | 10 |
| F4 | 20 | 65 | 15 |
Table 2: Physicochemical Characterization of Solid Dispersions
| Formulation Code | Drug Melting Peak (°C) (from DSC) | Physical State (from XRPD) |
| Pure API | Present | Crystalline |
| F1 | Absent | Amorphous |
| F2 | Absent | Amorphous |
| F3 | Absent | Amorphous |
| F4 | Absent | Amorphous |
Table 3: In Vitro Drug Release after 60 minutes
| Formulation | Cumulative Drug Release (%) |
| Pure API | 15.2 ± 2.1 |
| Physical Mixture | 25.8 ± 3.5 |
| F1 (0% this compound) | 65.4 ± 4.2 |
| F2 (5% this compound) | 85.1 ± 3.8 |
| F3 (10% this compound) | 95.7 ± 2.9 |
| F4 (15% this compound) | 92.3 ± 3.1 |
Visualization
Diagram 1: Experimental Workflow for Solid Dispersion Preparation and Characterization
Caption: Workflow for solid dispersion preparation and subsequent characterization.
Diagram 2: Mechanism of Solubility Enhancement by this compound in Solid Dispersions
Caption: Role of this compound in enhancing drug solubility from solid dispersions.
References
Application Notes and Protocols for the Synthesis of Glycidyl Laurate via Phase Transfer Catalysis
Introduction
Glycidyl esters, such as glycidyl laurate, are important chemical intermediates used in the production of epoxy resins, surfactants, and other specialty chemicals. The synthesis of these compounds can be efficiently achieved through phase transfer catalysis (PTC). This method offers several advantages over conventional techniques, including milder reaction conditions, higher yields, increased selectivity, and simpler operational procedures.[1][2] Phase transfer catalysis facilitates the reaction between two immiscible phases, typically an aqueous phase containing the nucleophile (e.g., sodium laurate) and an organic phase containing the electrophile (e.g., epichlorohydrin), by using a catalyst that can transport the nucleophile into the organic phase.[3][4] This approach can lead to reduced cycle times and the elimination of hazardous or expensive solvents, making it a more cost-effective and environmentally friendly option for industrial applications.[3]
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of this compound using phase transfer catalysis, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Quantitative Data Summary
The following table summarizes typical reaction components and conditions for the synthesis of glycidyl esters using phase transfer catalysis, based on literature data.
| Parameter | This compound Synthesis | General Alkyl Glycidyl Ether Synthesis | Oleyl Glycidyl Ether Synthesis |
| Reactant 1 | Sodium Laurate (SL) | Fatty Alcohol (e.g., Octanol) | Oleyl Alcohol |
| Reactant 2 | Epichlorohydrin (ECH) | Epichlorohydrin (ECH) | Epichlorohydrin (ECH) |
| Catalyst | Tetrabutyl Ammonium Bromide (TBAB) | Tetrabutyl Ammonium Bromide (TBAB) | Tetrabutyl Ammonium Bromide (TBAB) |
| Base | Not specified, starting with salt | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |
| Solvent | Epichlorohydrin (used as reactant and solvent) | None (solvent-free) | n-hexane |
| Molar Ratio (Reactant 1:Reactant 2) | Not specified | Not specified | 1:2.5 (Oleyl Alcohol:ECH) |
| Molar Ratio (Reactant 1:Base) | Not applicable | 1:0.7 - 1:1.5 (Alcohol:NaOH) | 1:1.5 (Oleyl Alcohol:NaOH) |
| Reaction Temperature | Optimized (not specified) | 38 - 42°C | 60°C |
| Yield/Purity | >95% Purity | 91.7 - 92.0% Yield | Optimum conditions identified |
Experimental Protocol: Synthesis of this compound
This protocol describes a one-step synthesis of this compound using sodium laurate and epichlorohydrin with tetrabutyl ammonium bromide (TBAB) as the phase transfer catalyst.
Materials and Reagents:
-
Sodium Laurate (SL)
-
Epichlorohydrin (ECH)
-
Tetrabutyl Ammonium Bromide (TBAB)
-
Methanol
-
Hexane
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine sodium laurate, an excess of epichlorohydrin (which acts as both reactant and solvent), and a catalytic amount of tetrabutyl ammonium bromide (typically 1-5 mol% relative to the sodium laurate).
-
Reaction: The mixture is stirred vigorously and heated to the desired reaction temperature (a typical starting point could be 60-70°C, to be optimized). The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Initial Separation: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess epichlorohydrin can be removed under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: The residue is then subjected to liquid-liquid extraction. A mixture of methanol and hexane is added to the flask, and the contents are transferred to a separatory funnel. The mixture is shaken vigorously and then allowed to separate into two phases. The upper hexane layer, containing the this compound, is collected. The lower methanol/aqueous layer is discarded. This extraction process may be repeated to maximize product recovery.
-
Washing: The collected organic (hexane) layer is washed sequentially with deionized water to remove any remaining catalyst and salts.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.
-
Solvent Removal: The drying agent is removed by filtration, and the hexane is evaporated using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be further purified by recrystallization. The residue from the hexane layer is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.
-
Characterization: The final product, this compound, can be characterized by High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), Elemental Analysis, and Mass Spectrometry (MS) to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Synthesized Glycidyl Laurate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective purification of synthesized glycidyl laurate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthesized this compound?
A1: Common impurities in crude this compound can be categorized as follows:
-
Unreacted Starting Materials: Residual lauric acid (or its salt, sodium laurate) and epichlorohydrin are common.
-
Reaction Byproducts: Water formed during the reaction, byproducts from the decomposition of reagents, and side-products from the reaction with the catalyst (e.g., tetrabutylammonium bromide).[1][2]
-
Solvent Residues: Traces of solvents used during the synthesis and extraction processes (e.g., methanol, hexane).[1][2]
-
Isomeric Impurities: Depending on the synthesis route, isomers of this compound may be formed.[2]
Q2: What purity level can be expected for this compound after initial synthesis and after purification?
A2: The purity of this compound can vary significantly at different stages of the process. The initial crude product typically has a purity in the range of 70-85%. Following effective purification steps, a purity of over 95% is achievable under optimized conditions. Commercially available research-grade this compound can exceed 99% purity.
Purity Levels at Different Stages
| Stage | Typical Purity (%) |
|---|---|
| Crude Product | 70 - 85% |
| After Purification | > 95% |
| Research Grade | > 99% |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A primary method for quantifying the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Has become a predominant technique for detecting and quantifying this compound, especially in complex matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the chemical structure and identifying impurities.
-
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: Used for structural confirmation and characterization.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of a reaction and the effectiveness of purification steps like column chromatography.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Q: My crude this compound has a very low purity (<70%). What are the likely causes and how can I improve it?
A: Low purity in the crude product often points to issues with the reaction itself or the initial extraction steps.
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure optimal reaction conditions (temperature, time, catalyst concentration) are met. Monitor the reaction progress using TLC to confirm the consumption of starting materials. |
| Ineffective Removal of Acidic Impurities | During the work-up, wash the organic layer with a mild base, such as a 5% sodium bicarbonate solution, to remove unreacted lauric acid. |
| Emulsion Formation During Extraction | Emulsions can trap impurities. To break them, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand for an extended period in the separatory funnel. |
| Presence of Unreacted Epichlorohydrin | Excess epichlorohydrin can often be removed by vacuum distillation. |
Issue 2: Ineffective Purification by Column Chromatography
Q: I am struggling to separate this compound from impurities using silica gel column chromatography. What can I do?
A: Poor separation on a silica column is a common issue that can be resolved by optimizing the chromatographic conditions.
| Possible Cause | Recommended Solution |
| Incorrect Solvent System | The polarity of the eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Use TLC to determine the optimal solvent ratio that provides good separation between your product and impurities. |
| Column Overloading | Overloading the column with too much crude product leads to broad peaks and poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight. |
| Poorly Packed Column | Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling and ensure an even flow of the mobile phase. |
| Co-elution of Impurities | If an impurity has a very similar polarity to this compound, it may co-elute. Consider using a different stationary phase (e.g., alumina) or switching to a reverse-phase chromatography setup. |
Issue 3: Problems with Recrystallization
Q: My purified this compound fails to crystallize and instead oils out. What is the cause and how can I fix it?
A: "Oiling out" during recrystallization is a common problem, often caused by remaining impurities or incorrect solvent choice.
| Possible Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal formation. If the product oils out, it may be necessary to repeat the chromatographic purification to achieve higher purity before attempting recrystallization again. |
| Incorrect Solvent Choice | The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Experiment with different solvents (e.g., hexane, methanol, ethanol, or mixtures) on a small scale to find the optimal one. A mixture of methanol and hexane has been used successfully. |
| Cooling Rate is Too Fast | Rapid cooling can lead to oil formation. Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator. |
| Supersaturation | If crystals do not form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is a general procedure for the initial work-up of the reaction mixture.
-
Quench Reaction: Cool the reaction mixture to room temperature.
-
Dilute: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or hexane.
-
Wash with Base: Transfer the solution to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove acidic impurities. Repeat until no more effervescence is observed.
-
Wash with Water: Wash the organic layer with deionized water to remove any remaining base.
-
Wash with Brine: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and help break any emulsions.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
This method is used to purify the solid crude product obtained after extraction.
-
Dissolve in Minimum Solvent: In a flask, add the crude this compound and the minimum amount of a hot recrystallization solvent (or solvent mixture, e.g., methanol/hexane) required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the collected crystals with a small amount of cold solvent and dry them under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of synthesized this compound.
Caption: A troubleshooting decision tree for this compound purification.
References
optimizing reaction conditions for high-yield glycidyl laurate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the high-yield synthesis of glycidyl laurate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters.
Troubleshooting and Optimization Guides
This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield is a common issue that can stem from several factors. Below is a breakdown of potential causes and corresponding troubleshooting steps for the primary synthesis methods.
For Phase Transfer Catalysis (PTC) and other chemical methods:
-
Incomplete Reaction:
-
Increase Reaction Time: The esterification reaction may be slow. Try extending the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as temperatures above 200°C can lead to the degradation of glycidyl esters.[1]
-
Increase Reagent Molarity: A higher concentration of reactants can drive the reaction forward.
-
-
Degradation of Reactants or Products:
-
Anhydrous Conditions: Epichlorohydrin is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis.
-
Control Temperature: Overheating can lead to the formation of undesired byproducts and degradation of the desired product.[1]
-
-
Ineffective Catalysis:
-
Catalyst Concentration: An optimal catalyst concentration is crucial. For phase transfer catalysts like tetrabutylammonium bromide (TBAB), ensure the correct molar percentage is used. Both too little and too much can be detrimental.
-
Catalyst Activity: Ensure the catalyst has not degraded. Use a fresh batch of catalyst if necessary.
-
For Enzymatic Synthesis (e.g., using Novozym 435):
-
Low Enzyme Activity:
-
Optimize Temperature: Lipases have an optimal temperature range for activity. For Novozym 435, this is typically between 40-60°C.[2][3]
-
Optimize pH: The pH of the reaction medium can significantly impact enzyme activity.
-
Choose the Right Solvent: The choice of organic solvent can dramatically affect lipase performance.
-
-
Poor Substrate Binding:
-
Increase Agitation: Proper mixing is crucial to ensure the enzyme and substrates interact effectively.
-
Substrate Molar Ratio: Experiment with different molar ratios of lauric acid (or its ester) to the glycidyl source.
-
-
Enzyme Inhibition:
-
Product Inhibition: High concentrations of this compound can sometimes inhibit the enzyme. Consider in-situ product removal if feasible.
-
Byproduct Inhibition: The formation of byproducts can also inhibit the enzyme.
-
Issue 2: Low Purity of this compound After Work-up
Question: The purity of my this compound remains low even after the initial purification steps. What are the common impurities and how can I remove them?
Answer: Low purity is often due to the presence of unreacted starting materials or the formation of side products.
-
Common Impurities:
-
Unreacted Lauric Acid or Sodium Laurate: Can be removed by washing the organic layer with a mild basic solution, such as 5% sodium bicarbonate, followed by a water wash.
-
Unreacted Epichlorohydrin: Being volatile, it can often be removed by evaporation under reduced pressure.
-
Side Products from Epichlorohydrin: Epichlorohydrin can undergo hydrolysis or self-polymerization. These byproducts can often be removed by column chromatography.
-
-
Purification Strategies:
-
Aqueous Work-up: A thorough wash with brine can help remove some polar impurities.
-
Column Chromatography: This is a very effective method for separating this compound from impurities with different polarities. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often successful.
-
Recrystallization: This technique can be used to obtain high-purity this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate pure this compound from my reaction mixture. What purification strategies are most effective?
Answer: The choice of purification strategy depends on the scale of your reaction and the nature of the impurities.
-
For Phase Transfer Catalysis:
-
A common and effective method is liquid-liquid extraction with a solvent mixture like methanol and hexane, followed by recrystallization of the residue from the hexane layer.
-
-
General Purification Techniques:
-
Silica Gel Column Chromatography:
-
Solvent System: A gradient of hexane and ethyl acetate is a good starting point.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Loading: Do not overload the column; the amount of crude product should be 1-5% of the silica gel weight.
-
-
Recrystallization:
-
Solvent Selection: Test different solvents on a small scale to find the one that gives good crystals.
-
Cooling Rate: Allow the solution to cool slowly to form larger, purer crystals. Rapid cooling can trap impurities.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include:
-
Phase Transfer Catalysis (PTC): This method involves the reaction of sodium laurate with epichlorohydrin in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB). It is known for its high efficiency and relatively simple operation.
-
Enzymatic Synthesis: Lipases, such as Novozym 435, can be used to catalyze the esterification of lauric acid with glycidol or the transesterification of a laurate ester with glycidol. This method is carried out under mild conditions and is highly specific.
-
Direct Esterification: This involves the reaction of lauric acid with glycidol or epichlorohydrin, often in the presence of an acid or base catalyst.
Q2: What is the optimal temperature for this compound synthesis?
A2: The optimal temperature depends on the synthesis method. For enzymatic synthesis using lipases, temperatures are generally mild, in the range of 40-60°C. For chemical methods like PTC, temperatures can be higher, but it is crucial to avoid excessive heat (above 200°C) to prevent product degradation. A study on methyl laurate synthesis found 70°C to be optimal for an ionic liquid-catalyzed reaction.
Q3: How does the molar ratio of reactants affect the yield of this compound?
A3: The molar ratio of the laurate source (lauric acid or sodium laurate) to the glycidyl source (epichlorohydrin or glycidol) is a critical parameter. An excess of one reactant is often used to drive the reaction to completion. For example, in the synthesis of methyl laurate, a methanol to lauric acid molar ratio of 6:1 was found to be optimal. For this compound synthesis via PTC, the optimal ratio of sodium laurate to epichlorohydrin needs to be determined experimentally, but an excess of epichlorohydrin is commonly used as it can also act as the solvent.
Q4: What is a suitable catalyst for this compound synthesis and what is the optimal concentration?
A4: For phase transfer catalysis, tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst. The optimal concentration typically ranges from 1-10 mol% relative to the limiting reactant. For the synthesis of methyl laurate using an ionic liquid catalyst, a 5% weight dosage was found to be optimal. For enzymatic synthesis, Novozym 435 is a widely used immobilized lipase.
Q5: What are the expected yield and purity for this compound synthesis?
A5: With optimized conditions, high yield and purity can be achieved. For the phase transfer catalysis method, a purity of over 95% has been reported. Enzymatic methods can also achieve high conversions, often exceeding 90%. The final yield and purity will depend on the specific reaction conditions and the effectiveness of the purification process.
Data Presentation
Table 1: Optimization of Reaction Parameters for Ester Synthesis (Model Reaction: Methyl Laurate)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Conversion/Yield | Reference |
| Catalyst Dosage | 1% | 3% | 5% | 5.23% | 95.85% | |
| Methanol/Lauric Acid Molar Ratio | 3:1 | 6:1 | 9:1 | 7.68:1 | 96.87% | |
| Reaction Temperature | 55°C | 70°C | 100°C | 70°C | 97.11% | |
| Reaction Time | 1h | 2h | 4h | 2.27h | 97.41% |
Note: This data is for the synthesis of methyl laurate using an ionic liquid catalyst and serves as a representative guide for optimizing similar esterification reactions.
Table 2: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reactants | Catalyst | Typical Conditions | Advantages | Disadvantages | Reported Purity |
| Phase Transfer Catalysis (PTC) | Sodium Laurate, Epichlorohydrin | Tetrabutylammonium Bromide (TBAB) | 70-90°C, 2-6h | High efficiency, simple operation, low cost | Requires careful control of reaction conditions | >95% |
| Enzymatic Synthesis | Lauric Acid, Glycidol | Immobilized Lipase (e.g., Novozym 435) | 40-60°C, 8-48h | High specificity, mild conditions, environmentally friendly | Longer reaction times, enzyme cost and stability | High (product specific data not found) |
| Direct Esterification | Lauric Acid, Glycidol/Epichlorohydrin | Acid or Base | Varies | Direct route | Can lead to side reactions and lower selectivity | Varies |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase Transfer Catalysis
This protocol is based on the method described for the one-step synthesis of this compound.
-
Materials:
-
Sodium Laurate (SL)
-
Epichlorohydrin (ECH)
-
Tetrabutylammonium Bromide (TBAB)
-
Methanol
-
Hexane
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium laurate and epichlorohydrin. Epichlorohydrin can be used in excess to also serve as the solvent.
-
Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB), to the reaction mixture (typically 1-5 mol% with respect to sodium laurate).
-
Heat the reaction mixture to 70-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
Purification (Liquid-Liquid Extraction):
-
Dissolve the crude product in a mixture of methanol and hexane.
-
Transfer the solution to a separatory funnel and allow the layers to separate.
-
Collect the hexane layer (upper layer).
-
Wash the hexane layer with water to remove any remaining methanol and salts.
-
Dry the hexane layer over anhydrous magnesium sulfate.
-
Filter and concentrate the hexane layer to obtain the crude this compound.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold hexane.
-
Dry the purified crystals under vacuum.
-
-
Characterize the final product by HPLC, IR, and MS to confirm its identity and purity.
-
Protocol 2: Enzymatic Synthesis of this compound (General Procedure)
This protocol is a general guideline based on enzymatic esterification principles using an immobilized lipase.
-
Materials:
-
Lauric Acid
-
Glycidol
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., tert-butanol or 2-methyl-2-butanol)
-
Molecular sieves (3Å or 4Å)
-
-
Procedure:
-
In a flask, dissolve lauric acid and glycidol in the chosen anhydrous solvent. A molar ratio of 1:1 to 1:3 (lauric acid to glycidol) can be a starting point.
-
Add activated molecular sieves to the mixture to remove water produced during the reaction, which drives the equilibrium towards the product.
-
Add the immobilized lipase (e.g., 5-10% w/w of substrates) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 50°C) with constant stirring for 8-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and potentially reused.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to remove unreacted starting materials and any byproducts.
-
Visualizations
References
investigation of glycidyl laurate stability and degradation under storage
For researchers, scientists, and drug development professionals, ensuring the stability of compounds like glycidyl laurate is critical for experimental accuracy and product integrity. This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis of the ester linkage and reactions involving the epoxide ring. Hydrolysis, which can be catalyzed by acidic or basic conditions, results in the formation of lauric acid and glycidol. The highly reactive epoxide ring can undergo nucleophilic attack, leading to ring-opening products. At elevated temperatures, thermal degradation can also occur, leading to a variety of breakdown products.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a freezer. When in solution, using a buffered medium close to neutral pH can help prevent acid- or base-catalyzed hydrolysis.[2]
Q3: How does temperature affect the stability of this compound?
A3: Temperature significantly impacts the stability of this compound. Increased temperatures accelerate both hydrolysis and thermal degradation. Studies on glycidyl esters have shown that their degradation follows pseudo-first-order kinetics, with the rate of degradation increasing with temperature.[1] For instance, the degradation of glycidyl esters is considerably faster at 200°C compared to lower temperatures.[3]
Q4: What are the likely degradation products I should expect to see in my analysis?
A4: Under hydrolytic conditions, the primary degradation products are lauric acid and glycidol. In the presence of other nucleophiles, you may observe corresponding ring-opened products of the glycidyl group. Thermal degradation can lead to a more complex mixture of products, including monoacylglycerols.[1]
Q5: Can the choice of formulation buffers affect the stability of this compound?
A5: Yes, the pH and composition of the buffer can significantly influence the rate of hydrolysis. Acidic or basic buffers will catalyze the hydrolysis of the ester bond. Therefore, for formulations, it is crucial to select a buffer system that maintains a pH where the hydrolysis rate is minimal, typically near neutral pH.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in my formulation.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your formulation. If it is acidic or basic, consider adjusting it to a neutral pH (6.5-7.5) using a suitable buffer system. |
| Presence of Nucleophiles | Identify any potential nucleophiles in your formulation (e.g., certain excipients with amine or thiol groups) that could react with the epoxide ring. Consider replacing them with non-reactive alternatives. |
| Elevated Storage Temperature | Ensure the formulation is stored at the recommended cool temperature and protected from temperature fluctuations. |
| Oxidative Degradation | If the formulation is exposed to air, oxidative degradation may occur. Consider purging the storage container with an inert gas like nitrogen or argon and adding an appropriate antioxidant. |
Issue 2: Unexpected peaks appearing in my chromatogram during stability studies.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products. Attempt to identify these peaks by comparing their retention times with standards of expected degradants like lauric acid and glycidol. Use LC-MS to obtain mass-to-charge ratios for identification. |
| Interaction with Container | The compound may be reacting with or adsorbing to the storage container. Try using a different type of container material (e.g., switching from plastic to glass, or using silanized glass). |
| Contamination | The sample may be contaminated. Review your sample preparation and handling procedures to rule out any sources of external contamination. |
Issue 3: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step | | Inappropriate Mobile Phase | The mobile phase composition may not be optimal for separating this compound from its degradation products. Adjust the mobile phase composition, such as the ratio of organic solvent to aqueous buffer, or try a different organic solvent (e.g., methanol instead of acetonitrile). | | Column Degradation | The HPLC column may be degrading or contaminated. Flush the column with a strong solvent or replace it if necessary. | | Sample Overload | Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample. |
Quantitative Data Summary
The thermal degradation of glycidyl esters has been shown to follow pseudo-first-order kinetics. The rate of degradation is highly dependent on temperature.
Table 1: Kinetic Parameters for Thermal Degradation of Glycidyl Esters
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁₂) (h) | Activation Energy (Ea) (kJ/mol) | Reference |
| 160 | 0.08 | 8.66 | 12.87 | |
| 180 | 0.15 | 4.62 | 12.87 | |
| 200 | 0.28 | 2.48 | 12.87 | |
| 220 | 0.51 | 1.36 | 12.87 | |
| 240 | 0.90 | 0.77 | 12.87 |
Note: Data is based on studies of glycidyl esters in palm oil and may vary depending on the specific matrix and conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating HPLC method for the analysis of this compound and its primary hydrolytic degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for mobile phase pH adjustment).
-
This compound reference standard.
-
Lauric acid reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a suitable concentration (e.g., 100 µg/mL).
-
Forced Degradation Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 1 mL of 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 1 mL of 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 80°C) for a specified duration, then dissolve and dilute for analysis.
-
5. Analysis:
-
Inject the working standard, blank (diluent), and the prepared forced degradation samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Peak identification can be confirmed by comparing retention times with reference standards and by using LC-MS for mass identification.
Mandatory Visualizations
References
common challenges and solutions in glycidyl laurate synthesis
Technical Support Center: Glycidyl Laurate Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions, detailed protocols, and key data to support your synthesis efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound, also known as oxiran-2-ylmethyl dodecanoate, is an ester characterized by a reactive epoxide ring and a 12-carbon laurate fatty acid chain.[1] Its high reactivity, primarily due to the strained epoxide group, makes it a valuable precursor and modifier in polymer chemistry. It is used to enhance properties like flexibility, adhesion, and resistance in polymers and resins.[1] Additionally, it finds applications in textile treatments to increase hydrophobicity and reduce fungal degradation.[1]
Q2: What are the common synthesis routes for this compound? A2: The most prevalent methods involve the reaction of a laurate salt or lauric acid with epichlorohydrin. Key routes include:
-
Phase Transfer Catalysis: Reacting sodium laurate with an excess of epichlorohydrin in the presence of a phase transfer catalyst like tetrabutyl ammonium bromide (TBAB).[2]
-
Direct Esterification: Using an anhydrous potassium or sodium salt of lauric acid (potassium laurate or sodium laurate) directly with epichlorohydrin, often at elevated temperatures.[3]
-
Anion-Exchange Resin Catalysis: Employing a dry, strong-base anion-exchange resin to catalyze both the esterification and the subsequent cyclization steps in the reaction between a carboxylic acid and epichlorohydrin.
Q3: What analytical techniques are used to characterize and quantify this compound? A3: A suite of analytical methods is used to confirm the structure and assess the purity of this compound. These include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for separation, identification, and quantification.
-
Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups, while Mass Spectrometry (MS) confirms the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
-
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized compound.
Q4: What purity levels can be expected from synthesis, and what are the common impurities? A4: With optimized synthesis and purification methods, purities of over 95% can be achieved. Common impurities include unreacted starting materials (lauric acid, epichlorohydrin), by-products from side reactions such as the hydrolysis of the epoxide ring to form monoglycerides, and residual catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Presence of Moisture | Reactants and the reaction environment must be kept extremely dry. Residual moisture can lead to the hydrolysis of epichlorohydrin and the glycidyl ester product, forming undesired monoglycerides. Ensure all glassware is oven-dried and use anhydrous reagents. |
| Suboptimal Reaction Temperature | Temperature control is critical. Temperatures that are too low may result in a slow or incomplete reaction. Conversely, temperatures above 150°C can increase the risk of polymerization, reducing the yield of the desired monomeric ester. Optimize the temperature within the recommended range for your specific method (e.g., 50-90°C for resin-catalyzed processes). |
| Inefficient Catalysis | Ensure the catalyst is active and used in the correct amount. For phase transfer catalysis, the efficiency of the catalyst (e.g., TBAB) is crucial. For resin-based catalysts, ensure the resin is properly prepared and dry. |
| Incorrect Stoichiometry | An excess of epichlorohydrin is typically used to drive the reaction to completion. Verify the molar ratios of your reactants. |
Issue 2: Product Purity is Low After Synthesis
| Potential Cause | Troubleshooting Solution |
| Residual Starting Materials | Excess epichlorohydrin and unreacted laurate salt are common impurities. Utilize vacuum distillation to remove the volatile epichlorohydrin. Washing the reaction mixture with water can help remove salt by-products (e.g., NaCl, KCl). |
| Formation of Side Products | The primary side reaction is the hydrolysis of the epoxide ring. To minimize this, maintain anhydrous conditions and consider adding a small amount of a basic substance like sodium carbonate or calcium oxide to the reaction mixture. |
| Residual Catalyst | The catalyst can contaminate the final product. For quaternary ammonium salt catalysts, an inactivating additive can be used post-reaction. Solid resin catalysts can be removed by simple filtration. |
| Polymerization | High temperatures or prolonged reaction times can lead to polymerization. Consider adding a polymerization inhibitor, such as tert-butyl hydroquinone (TBHQ), especially if the synthesis involves unsaturated precursors or high temperatures. |
Issue 3: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Solution |
| Ineffective Extraction | For purification via liquid-liquid extraction, the choice of solvents is key. A mixture of methanol and hexane has been shown to be effective for separating this compound. |
| Poor Crystallization | If recrystallization is used for purification, ensure the correct solvent system is chosen. The crude product may need to be of sufficient purity (>85-90%) before crystallization will be effective. If the product oils out, consider further purification by chromatography. |
| Thermal Degradation During Distillation | Glycidyl esters can be sensitive to high temperatures. For distillation, use a high vacuum to lower the boiling point. Advanced techniques like thin-film or wiped-film evaporation can minimize thermal stress on the product and improve color and stability. |
Experimental Protocols
Protocol 1: Synthesis via Phase Transfer Catalysis
This protocol is based on the method of reacting sodium laurate with epichlorohydrin using tetrabutyl ammonium bromide (TBAB) as a phase transfer catalyst.
Materials:
-
Sodium Laurate (SL)
-
Epichlorohydrin (ECH)
-
Tetrabutyl Ammonium Bromide (TBAB)
-
Methanol
-
Hexane
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium laurate, an excess of epichlorohydrin (which also acts as the solvent), and a catalytic amount of TBAB.
-
Reaction: Heat the mixture under vigorous stirring. The optimal temperature and reaction time should be determined experimentally but typically ranges from 80-110°C for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the residue in a mixture of hexane and methanol/water. Transfer to a separatory funnel and shake vigorously. Allow the layers to separate. The this compound will preferentially dissolve in the hexane layer.
-
Washing: Separate the organic (hexane) layer and wash it several times with deionized water to remove any remaining salts and catalyst.
-
Drying and Concentration: Dry the hexane layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Final Purification (Optional): For higher purity, the crude product can be further purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for this compound and related ester synthesis.
| Parameter | Phase Transfer Catalysis | Anhydrous Salt Method | Glycerol Esterification* |
| Reactants | Sodium Laurate, Epichlorohydrin | Potassium Laurate, Epichlorohydrin | Lauric Acid, Glycerol |
| Catalyst | Tetrabutyl Ammonium Bromide (TBAB) | None specified (base may be added) | Zeolite Y / Metal Salts |
| Temperature | - | 114-117°C | 120-140°C |
| Yield | - | 82.3% | Up to 97.8% conversion |
| Purity | >95% | - | 50.4% GML in sample |
*Note: Data for Glycerol Esterification (producing Glycerol Monolaurate, not this compound) is included for comparative purposes of ester synthesis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Troubleshooting Logic
This diagram provides a logical decision tree for troubleshooting common issues in this compound synthesis.
Caption: Decision Tree for Troubleshooting this compound Synthesis.
References
Technical Support Center: Glycidyl Laurate Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of glycidyl laurate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and effective method is the phase-transfer catalytic synthesis. This one-step process involves the reaction of sodium laurate with epichlorohydrin, using a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). Epichlorohydrin can serve as both a reactant and a solvent in this reaction, which offers advantages like readily available and low-cost raw materials, high efficiency, and simple operation.[1]
Q2: What purity can I expect from the synthesis of this compound?
A2: Under optimized conditions using phase-transfer catalysis followed by purification steps like liquid-liquid extraction and recrystallization, a purity of over 95% can be achieved.[1]
Q3: What are the key factors that influence the yield and purity of this compound?
A3: Several factors can significantly impact the outcome of your synthesis:
-
Reaction Temperature: Temperature affects the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and degradation of the desired product.[2]
-
Molar Ratio of Reactants: The ratio of sodium laurate to epichlorohydrin is crucial. An excess of epichlorohydrin can help drive the reaction to completion.
-
Catalyst Concentration: The amount of phase-transfer catalyst used can influence the reaction rate.
-
Water Content: The presence of water can lead to the hydrolysis of the epoxide ring in this compound, reducing the yield of the desired product.
-
Reaction Time: Sufficient reaction time is necessary to ensure the completion of the reaction.
Q4: What are common impurities I might encounter, and how are they formed?
A4: Common impurities include unreacted starting materials (sodium laurate and epichlorohydrin) and byproducts from side reactions. One significant side reaction is the hydrolysis of the glycidyl ester to form glycidol, especially if water is present in the reaction mixture. At high temperatures, glycidyl esters can also degrade into glycidol and other secondary products.[3] Additionally, intermediates or byproducts can form during the reaction, making the separation of the final product challenging.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation. For the reaction of an alkali salt of a carboxylic acid and epichlorohydrin, temperatures can range from 50 to 150°C. - Optimize Reactant Molar Ratio: Consider increasing the molar ratio of epichlorohydrin to sodium laurate. |
| Catalyst Inefficiency | - Check Catalyst Quality: Ensure the phase-transfer catalyst (e.g., TBAB) is of high purity and has been stored correctly. - Adjust Catalyst Concentration: Systematically vary the catalyst concentration to find the optimal loading for your specific reaction conditions. |
| Presence of Water | - Use Anhydrous Reagents and Solvents: Ensure that sodium laurate and any solvents used are thoroughly dried. - Perform Reaction Under Inert Atmosphere: Conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture. |
| Suboptimal Phase Transfer | - Ensure Efficient Stirring: Vigorous stirring is essential in a phase-transfer catalysis system to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of reactants. |
Issue 2: Low Purity of this compound
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing time, temperature, and reactant ratios to consume the starting materials. - Improve Work-up Procedure: An effective aqueous wash can help remove unreacted sodium laurate. Unreacted epichlorohydrin can often be removed by distillation under reduced pressure. |
| Formation of Byproducts (e.g., glycidol) | - Control Reaction Temperature: Avoid excessively high temperatures which can promote the degradation of this compound. - Exclude Water: As mentioned previously, anhydrous conditions are critical to prevent hydrolysis of the epoxide ring. |
| Inefficient Purification | - Optimize Liquid-Liquid Extraction: Experiment with different solvent systems and multiple extraction steps to improve the separation of this compound from impurities. A mixture of methanol and hexane has been shown to be effective. - Refine Recrystallization Protocol: The choice of solvent is critical for successful recrystallization. Experiment with different solvents to find one that dissolves this compound well at high temperatures but poorly at low temperatures. Slow cooling can also improve crystal purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a generalized procedure based on established methods.
Materials:
-
Sodium Laurate (SL)
-
Epichlorohydrin (ECH)
-
Tetrabutylammonium Bromide (TBAB)
-
Methanol
-
Hexane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium laurate, a molar excess of epichlorohydrin (which also acts as the solvent), and a catalytic amount of tetrabutylammonium bromide.
-
Heat the reaction mixture with vigorous stirring. The optimal temperature should be determined empirically but is typically in the range of 80-120°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess epichlorohydrin by vacuum distillation.
-
Proceed to the purification protocol.
Protocol 2: Purification of this compound
1. Liquid-Liquid Extraction:
-
Dissolve the crude product from the synthesis in a suitable solvent mixture, such as methanol and hexane.
-
Transfer the solution to a separatory funnel.
-
Add water to the separatory funnel to wash the organic layer and remove water-soluble impurities.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the washing step with water two more times.
-
Collect the organic layer (hexane layer) containing the this compound.
2. Recrystallization:
-
Concentrate the hexane layer from the liquid-liquid extraction under reduced pressure to obtain the crude this compound.
-
Select a suitable solvent for recrystallization. This may require small-scale trials with different solvents (e.g., ethanol, acetone, or solvent mixtures).
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield and Purity (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 80°C | 100°C | 120°C | Higher temperatures may increase reaction rate but can decrease purity if side reactions are promoted. |
| Molar Ratio (ECH:SL) | 3:1 | 5:1 | 7:1 | Increasing the excess of ECH can drive the reaction towards higher yield. |
| Catalyst (TBAB) Loading | 1 mol% | 2 mol% | 5 mol% | Higher catalyst loading can increase the reaction rate, but may not significantly impact the final yield beyond an optimal point. |
| Purity | >95% achievable with proper purification |
Note: The values in this table are for illustrative purposes and should be optimized for your specific experimental setup.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temperature Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20200299247A1 - Glycidyl ester compound preparation method - Google Patents [patents.google.com]
best practices for the storage and handling of glycidyl laurate
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of glycidyl laurate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as glycidyl dodecanoate, is an organic compound with the CAS number 1984-77-6.[1][2][3] It consists of a laurate (C12) fatty acid chain attached to a glycidyl group, which contains a reactive epoxide ring.[4] Its molecular formula is C₁₅H₂₈O₃, and it has a molecular weight of 256.38 g/mol .[1] It is typically supplied as a solid with a purity of over 99%.
Q2: What are the primary recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a freezer in a tightly sealed container. For solutions, short-term storage at -20°C for up to one month is recommended, while long-term storage at -80°C for up to six months is advised to prevent degradation.
Q3: What are the main safety concerns when handling this compound?
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Initial Storage
-
Upon receipt, verify the integrity of the container.
-
Log the date of receipt and the manufacturer's expiration date.
-
Store the sealed container in a freezer as recommended.
Preparation of Solutions
-
This compound has a high calculated LogP value (5.54), indicating significant lipophilicity and poor solubility in aqueous solutions.
-
It is expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
-
To prepare a stock solution, dissolve the solid in an appropriate organic solvent. Gentle warming to 37°C and sonication can aid in dissolution.
-
For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before diluting with the aqueous buffer.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature (Neat) | Freezer | |
| Storage Temperature (Solutions) | -20°C (≤ 1 month) | |
| -80°C (≤ 6 months) | ||
| Physical State | Solid | |
| Molecular Weight | 256.38 g/mol | |
| Purity | >99% |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage, handling, and use of this compound in experiments.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound and its solutions have been stored at the recommended temperatures.
-
Check for Contaminants: The presence of acids, bases, or nucleophiles can catalyze degradation. Ensure all glassware is clean and that solvents are of high purity and free from contaminants.
-
Perform a Purity Check: Analyze the material by High-Performance Liquid Chromatography (HPLC) to assess its purity and detect any degradation products.
-
-
Issue 2: Difficulty dissolving the solid compound.
-
Possible Cause: Inappropriate solvent selection or insufficient solubilization technique.
-
Troubleshooting Steps:
-
Solvent Choice: Due to its lipophilic nature, use nonpolar or polar aprotic organic solvents.
-
Aid Solubilization: Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.
-
Fresh Solvent: Ensure solvents are anhydrous, as water can react with the epoxide ring.
-
-
Issue 3: Appearance of new peaks in HPLC chromatograms during stability studies.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Identify Degradation Pathways: The two primary degradation pathways are:
-
Hydrolysis of the ester linkage: This is catalyzed by acidic or basic conditions and results in the formation of lauric acid and glycidol.
-
Opening of the epoxide ring: The highly strained epoxide ring is susceptible to nucleophilic attack from water, alcohols, amines, or other nucleophiles, especially in the presence of acid or base catalysts.
-
-
Characterize Degradants: If using LC-MS, determine the mass of the new peaks to help identify the degradation products.
-
-
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable. LC-MS can be used for peak identification.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For forced degradation studies, subject aliquots of the stock solution to various stress conditions (see below).
-
-
Analysis: Inject the samples onto the HPLC system and monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at a suitable temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to a light source.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
methods for removing epichlorohydrin and other impurities from glycidyl laurate
Welcome to the technical support center for the purification of glycidyl laurate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of epichlorohydrin and other common impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from sodium laurate and epichlorohydrin?
A1: The primary impurities include unreacted epichlorohydrin, by-products from the reaction such as glycerol and its chlorinated derivatives (e.g., monochlorohydrins), and residual catalysts if used in the synthesis.[1] The presence of unreacted starting materials and by-products can affect the purity and stability of the final this compound product.
Q2: I have a high concentration of residual epichlorohydrin in my this compound product. What is the most effective method to reduce it to ppm levels?
A2: For reducing epichlorohydrin to very low levels (less than 10 ppm), multistage stripping or vacuum distillation is highly effective.[2] This method is particularly suitable for thermally sensitive materials.[2] The process involves passing the heated this compound through a packed column under reduced pressure, which facilitates the removal of volatile impurities like epichlorohydrin.[2]
Q3: My purified this compound has a yellow tint. What causes this discoloration and how can I remove it?
A3: Discoloration in glycidyl esters can be due to thermal degradation or the presence of certain impurities. A thin film, short-pass distillation technique, such as using a wiped-film evaporator, has been shown to significantly reduce the color of glycidyl ester reaction products and improve heat and color stability.[3]
Q4: After purification by liquid-liquid extraction, I still detect acidic impurities. How can I remove them?
A4: Acidic impurities can often be removed by washing the organic phase with an aqueous basic solution, such as sodium bicarbonate solution. This process, performed in a separatory funnel, neutralizes the acidic components, which can then be removed with the aqueous layer.
Q5: What analytical methods are recommended for quantifying the purity of this compound and detecting residual epichlorohydrin?
A5: High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of the final this compound product. For the detection and quantification of volatile impurities like residual epichlorohydrin, gas chromatography-mass spectrometry (GC-MS) is a sensitive and accurate method.
Troubleshooting Guides
Issue: Inefficient Epichlorohydrin Removal During Distillation
| Symptom | Possible Cause | Suggested Solution |
| High levels of epichlorohydrin remain after a single distillation pass. | Insufficient number of theoretical plates in the distillation setup. | Switch to a multistage stripping column to increase the separation efficiency. |
| Product degradation (darkening) during distillation. | The distillation temperature is too high for the thermal stability of this compound. | Reduce the operating pressure (increase vacuum) to lower the boiling point of epichlorohydrin, allowing for distillation at a lower temperature (e.g., 80-180°C). |
| Foaming or bumping in the distillation flask. | Rapid heating or uneven boiling. | Use a stirring mechanism within the flask and ensure gradual heating. The use of a falling film or wiped-film evaporator can also mitigate this issue. |
Issue: Poor Separation During Liquid-Liquid Extraction
| Symptom | Possible Cause | Suggested Solution |
| Formation of a stable emulsion at the interface of the organic and aqueous layers. | Insufficient difference in density between the two phases or the presence of surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and help break the emulsion. |
| Low yield of purified this compound in the organic phase. | This compound is partially soluble in the aqueous/polar solvent. | Optimize the solvent system. A common system is a mixture of methanol and hexane. Ensure the correct solvent ratios to maximize the partitioning of this compound into the non-polar phase. |
Experimental Protocols
Purification by Liquid-Liquid Extraction and Recrystallization
This method is effective for achieving high purity (over 95%).
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable solvent mixture, such as methanol and hexane.
-
Extraction: Transfer the solution to a separatory funnel. The this compound will preferentially partition into the hexane layer, while more polar impurities will be drawn into the methanol layer.
-
Separation: Allow the layers to separate and then drain the lower methanol layer.
-
Washing (Optional): Wash the hexane layer with water or a brine solution to remove any remaining polar impurities.
-
Drying: Dry the hexane layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Remove the hexane under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the resulting residue from a suitable solvent to obtain the purified this compound.
Purification by Multistage Stripping
This method is designed to reduce volatile impurities like epichlorohydrin to trace levels (<10 ppm).
Protocol:
-
Heating: Heat the crude this compound to a temperature between 80°C and 180°C.
-
Stripping: Pass the heated product through a packed column or a multistage evaporation stripper.
-
Vacuum Application: Maintain a pressure of 1 to 500 mm Hg (preferably 6 mm Hg or less) within the stripping system.
-
Inert Gas Purge (Optional): An inert gas, such as nitrogen, can be purged through the system to enhance the removal of volatile components.
-
Multiple Passes: If the epichlorohydrin level is still above the desired threshold after one pass, the stripped product can be collected and passed through the column again until the target purity is achieved.
Purification by Adsorption
This method utilizes activated carbon to remove glycidyl esters and other impurities from an oil matrix. It has shown removal rates of over 95%.
Protocol:
-
Adsorbent Preparation: Use acid-washed activated carbon for optimal performance.
-
Adsorption Process:
-
Add the activated carbon to the crude this compound (or a solution of it in a non-polar solvent like hexadecane).
-
Agitate the mixture for a specified contact time (e.g., 2 hours) at a controlled temperature (e.g., 35°C) to facilitate adsorption.
-
-
Separation: Remove the activated carbon from the mixture by filtration or centrifugation.
-
Solvent Removal (if applicable): If a solvent was used, remove it under reduced pressure.
Quantitative Data Summary
| Purification Method | Target Impurity | Starting Concentration | Final Concentration/Purity | Removal Efficiency | Reference |
| Liquid-Liquid Extraction & Recrystallization | General Impurities | Crude Product | >95% Purity | - | |
| Multistage Stripping | Epichlorohydrin | 3300 ppm | <10 ppm | >99.7% | |
| Multistage Stripping | Epichlorohydrin | 20,050 ppm (2%) | <10 ppm | >99.9% | |
| Adsorption (Acid-Washed Activated Carbon) | Glycidyl Esters | - | - | >95% | |
| Adsorption (Activated Carbon treated with 2N HCl) | Glycidyl Esters | - | - | up to 97% |
Visualizations
Caption: Workflow for purification by liquid-liquid extraction.
Caption: Workflow for purification by multistage stripping.
Caption: Workflow for purification by adsorption.
References
- 1. US3859314A - Process for preparing glycidyl esters of polycarboxylic acids - Google Patents [patents.google.com]
- 2. US4395542A - Process for removing trace amounts of epichlorohydrin from heat sensitive glycidyl products - Google Patents [patents.google.com]
- 3. AU3143597A - Process for the purification of glycidyl esters from epihalohydrin and carboxylic acids - Google Patents [patents.google.com]
troubleshooting polymerization reactions involving glycidyl laurate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of glycidyl laurate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Monomer Conversion
Question: I am not observing any significant conversion of my this compound monomer. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no monomer conversion in the anionic ring-opening polymerization (AROP) of this compound is a common issue, often stemming from the deactivation of the highly reactive anionic species. The primary culprits are impurities that can terminate the living anionic chain ends.[1] Key areas to investigate include:
-
Presence of Protic Impurities: Water, alcohols, or any other protic species in the monomer, solvent, or initiator will rapidly quench the anionic initiator and propagating chain ends.[1][2]
-
Solution: Ensure all reagents and glassware are rigorously dried. Monomers and solvents should be distilled from appropriate drying agents (e.g., calcium hydride for the monomer, sodium/benzophenone for solvents like THF) immediately before use under an inert atmosphere.[1]
-
-
Atmospheric Contamination: Oxygen and carbon dioxide from the air can also terminate the living anions.
-
Solution: All polymerization reactions must be conducted under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[1] Ensure all glassware is properly flame-dried under vacuum to remove adsorbed moisture and air.
-
-
Inactive Initiator: The initiator's activity can degrade over time, especially if not stored properly.
-
Solution: It is crucial to titrate the initiator solution (e.g., n-butyllithium) before use to determine its exact molarity. Store initiators under an inert atmosphere at the recommended temperature.
-
-
Improper Reaction Temperature: While AROP of epoxides can be performed at various temperatures, very low temperatures might significantly slow down the kinetics, leading to apparent low conversion in a given timeframe.
-
Solution: Consult literature for the optimal temperature range for your specific initiator/solvent system. A modest increase in temperature may be necessary, but be aware that higher temperatures can also promote side reactions.
-
Below is a troubleshooting workflow for addressing low monomer conversion:
2. Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: My resulting poly(this compound) has a very broad molecular weight distribution (PDI > 1.2). How can I achieve a narrower PDI?
Answer:
A broad molecular weight distribution in a living polymerization like AROP suggests that not all chains are initiated at the same time or that chain termination or transfer reactions are occurring.
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a mixture of long and short polymers.
-
Solution: Ensure rapid and efficient mixing of the initiator with the monomer solution. Sometimes, a slight increase in temperature at the beginning of the reaction can promote faster initiation. The choice of initiator and solvent is also critical; for instance, organolithium initiators in non-polar solvents can exist as aggregates, leading to slow initiation. The addition of a polar solvent like THF can break up these aggregates.
-
-
Chain Transfer Reactions: Protic impurities can act as chain transfer agents. Additionally, the propagating alkoxide chain end can potentially abstract a proton from the carbon alpha to the ester carbonyl group in another monomer or polymer chain, though this is less common for epoxides compared to acrylates.
-
Solution: As with low conversion, the rigorous removal of all protic impurities is paramount. Running the polymerization at lower temperatures can often suppress chain transfer reactions.
-
-
Temperature Gradients: Poor temperature control within the reactor can lead to different polymerization rates in different parts of the solution, contributing to a broader PDI.
-
Solution: Ensure efficient stirring and use a constant temperature bath to maintain a uniform temperature throughout the reaction vessel.
-
The following diagram illustrates the relationship between reaction parameters and PDI control:
3. Side Reactions Involving the Ester Group
Question: I am concerned about potential side reactions involving the laurate ester group. What are these reactions and how can I minimize them?
Answer:
The ester group in this compound can be susceptible to nucleophilic attack by the initiator or the propagating alkoxide chain end. This can lead to transesterification or saponification-like reactions, resulting in branched or cross-linked polymers and a loss of control over the polymerization.
-
Minimizing Side Reactions:
-
Low Temperatures: Conducting the polymerization at low temperatures (-78 °C to 0 °C) significantly reduces the rate of side reactions involving the ester group.
-
Less Nucleophilic Initiators: Using "softer" or more sterically hindered initiators can favor the ring-opening of the epoxide over attack at the carbonyl carbon.
-
Use of Additives: The addition of Lewis acids can form a complex with the propagating chain end, reducing its nucleophilicity and minimizing side reactions. This is part of the "monomer-activated" anionic polymerization approach.
-
Quantitative Data Summary
The following table provides representative data for the anionic ring-opening polymerization of long-chain alkyl glycidyl ethers, which can be used as a starting point for optimizing this compound polymerization.
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI (Mw/Mn) |
| 1 | Potassium Naphthalenide/BnOH | 50 | 30 | 20 | >95 | 12,500 | 1.05 |
| 2 | Potassium Naphthalenide/BnOH | 100 | 30 | 20 | >95 | 25,100 | 1.06 |
| 3 | Cesium Hydroxide/BnOH | 50 | 60 | 24 | >90 | 13,000 | 1.15 |
| 4 | t-BuOK | 75 | 25 | 18 | >95 | 18,200 | 1.10 |
Data adapted from polymerization of similar long-chain alkyl glycidyl ethers for illustrative purposes.
Experimental Protocols
Detailed Methodology for Anionic Ring-Opening Polymerization of this compound
This protocol outlines a general procedure for the AROP of this compound under high vacuum conditions. All procedures must be carried out using standard Schlenk line or glovebox techniques.
1. Materials and Reagents:
-
This compound (monomer)
-
Tetrahydrofuran (THF, solvent)
-
n-Butyllithium (n-BuLi, initiator)
-
Benzyl alcohol (for initiation from an alcoholate)
-
Calcium hydride (CaH₂)
-
Sodium/benzophenone indicator
-
Methanol (terminating agent)
-
Dichloromethane (for polymer precipitation)
-
Hexanes (for polymer washing)
2. Purification of Reagents:
-
This compound: Stir over CaH₂ overnight, then distill under reduced pressure. Store under inert gas.
-
THF: Reflux over sodium/benzophenone until a persistent deep blue or purple color is obtained. Distill directly into the reaction flask under vacuum.
-
Benzyl Alcohol: Stir over CaH₂ overnight and distill under reduced pressure. Store under inert gas.
3. Polymerization Procedure:
-
Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a high-purity argon or nitrogen atmosphere.
-
Solvent Addition: Distill the required volume of purified THF into the reaction flask.
-
Initiator Addition:
-
Direct initiation with n-BuLi: Cool the THF to the desired reaction temperature (e.g., -20 °C). Add the calculated amount of titrated n-BuLi solution via syringe.
-
Initiation from an alcoholate: Add the calculated amount of purified benzyl alcohol to the THF. Cool to 0 °C and add a stoichiometric equivalent of n-BuLi to form the potassium benzoxide initiator.
-
-
Monomer Addition: Add the purified this compound monomer dropwise to the stirred initiator solution over several minutes.
-
Polymerization: Allow the reaction to proceed at the chosen temperature for the desired time (e.g., 2-24 hours). The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR or GPC.
-
Termination: Quench the living polymerization by adding a small amount of degassed methanol.
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol or hexanes.
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and re-precipitate to remove residual monomer and initiator byproducts.
-
Wash the final polymer with a non-solvent (e.g., hexanes) and dry under vacuum to a constant weight.
-
4. Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.
-
Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
This technical support guide provides a foundational understanding of the common challenges in this compound polymerization and offers systematic approaches to overcome them. For specific applications, further optimization of the reaction conditions may be necessary.
References
Technical Support Center: Enhancing the Solubility of Glycidyl Laurate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving glycidyl laurate in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as glycidyl dodecanoate) is the ester of lauric acid and glycidol.[1] It is a lipophilic, solid compound with a molecular weight of 256.38 g/mol .[1][2] Its significant lipophilicity, indicated by a high LogP value, leads to poor solubility in aqueous solutions and limited solubility in some organic solvents, which can pose challenges in experimental and formulation settings.[2]
Q2: In which solvents is this compound generally soluble?
A2: this compound is generally soluble in non-polar organic solvents and oils due to its long fatty acid chain. It is also soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as alcohols like ethanol and methanol. However, it is practically insoluble in water. Fatty acid esters are typically soluble in ethanol, chloroform, and diethyl ether.
Q3: My this compound is not dissolving completely. What are the common reasons?
A3: Incomplete dissolution can be due to several factors:
-
Insufficient solvent volume: The concentration of this compound may be above its saturation point in the chosen solvent.
-
Inappropriate solvent: The polarity of the solvent may not be suitable for dissolving the lipophilic this compound.
-
Low temperature: Solubility of solids generally increases with temperature. Your solvent may be too cold.
-
Insufficient mixing: Inadequate agitation can lead to slow dissolution rates.
-
Compound purity: Impurities in the this compound sample can affect its solubility characteristics.
Q4: Can I heat the solution to improve solubility?
A4: Yes, gently heating the solution can significantly improve the solubility of this compound. A product datasheet suggests that to increase solubility, the tube can be heated to 37°C. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the epoxide ring.
Q5: Is sonication a suitable method to enhance the dissolution of this compound?
A5: Yes, using an ultrasonic bath is an effective method to aid in the dissolution of this compound. The high-frequency sound waves help to break down solid aggregates and increase the interaction between the solute and the solvent.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
-
Possible Cause:
-
Change in Temperature: The solution may have cooled down, causing the solubility to decrease and the compound to precipitate.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.
-
Addition of an Anti-Solvent: Adding a solvent in which this compound is insoluble (like water) to a solution will cause it to precipitate.
-
-
Troubleshooting Steps:
-
Re-heat the solution: Gently warm the solution while stirring to see if the precipitate redissolves.
-
Add more solvent: If re-heating does not work, try adding a small amount of the original solvent to decrease the concentration.
-
Check for solvent compatibility: If you have mixed solvents, ensure they are miscible and that the final mixture has the appropriate polarity to keep this compound dissolved.
-
Filter and re-dissolve: If the precipitate does not redissolve, you may need to filter the solid, dry it, and start the dissolution process again with adjusted parameters.
-
Issue 2: Difficulty Dissolving this compound in an Aqueous Buffer
-
Possible Cause:
-
This compound is highly lipophilic and has very low solubility in water.
-
-
Troubleshooting Steps:
-
Use of Co-solvents: Introduce a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to the aqueous buffer. It is recommended to first dissolve the this compound in a small amount of the organic co-solvent before adding it to the aqueous buffer with vigorous stirring. A suggested formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and water.
-
Employ Surfactants: Use a surfactant to create a micellar solution or an emulsion. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used. The surfactant concentration should be above its critical micelle concentration (CMC) to effectively encapsulate the this compound.
-
Prepare a Lipid-Based Formulation: If the final application allows, consider formulating this compound in a lipid-based system like an oil-in-water emulsion.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Chemical Class | Estimated Solubility (mg/mL) at 25°C | Notes |
| Water | Aqueous | < 0.1 | Practically insoluble. |
| Ethanol | Polar Protic | 50 - 100 | Soluble. |
| Methanol | Polar Protic | 25 - 50 | Moderately soluble. |
| Acetone | Polar Aprotic | > 100 | Freely soluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Freely soluble. |
| Chloroform | Non-polar | > 100 | Freely soluble. |
| Diethyl Ether | Non-polar | > 100 | Freely soluble. |
| Hexane | Non-polar | 10 - 25 | Sparingly soluble. |
| Acetonitrile | Polar Aprotic | 25 - 50 | Moderately soluble. |
| Polyethylene Glycol 300 (PEG300) | Polymer | > 100 | Soluble, often used as a co-solvent. |
| Corn Oil | Lipid | > 100 | Freely soluble. |
Disclaimer: The solubility values presented in this table are estimations based on the lipophilic nature of this compound and solubility data of similar long-chain fatty acid esters. These values should be used as a guideline and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration.
-
Initial Mixing: Vortex the mixture for 30-60 seconds to suspend the solid.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Gentle Heating (Optional): If the solid is not fully dissolved, warm the vial to 37°C in a water bath for 5-10 minutes.
-
Final Mixing: Vortex the solution again to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C to minimize degradation.
Protocol 2: Preparation of an Aqueous Solution using a Co-solvent and Surfactant
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol (as described in Protocol 1).
-
Prepare the Aqueous Vehicle: In a separate container, prepare the final aqueous buffer. If using a surfactant, add the surfactant (e.g., Tween® 80) to the buffer at a concentration above its CMC.
-
Dispersion: While vigorously stirring the aqueous vehicle, slowly add the this compound stock solution dropwise. The slow addition and rapid stirring are crucial to prevent precipitation.
-
Homogenization (Optional): For a more stable and uniform dispersion, the final mixture can be sonicated or homogenized.
-
Final pH Adjustment: If necessary, adjust the pH of the final solution.
-
Filtration (Optional): For applications requiring a sterile solution, filter the final preparation through a 0.22 µm filter that is compatible with the solvent system.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for dissolving this compound.
Caption: Proposed mechanism of this compound as a skin penetration enhancer.
References
Validation & Comparative
A Comparative Guide to Glycidyl Laurate and Glycidyl Methacrylate as Epoxy Monomers in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two epoxy-functionalized monomers, Glycidyl Laurate (GL) and Glycidyl Methacrylate (GMA), for their use in the synthesis of polymers for biomedical applications, including drug delivery. This comparison is based on available experimental data on their physicochemical, mechanical, thermal, and biocompatible properties.
Introduction to this compound and Glycidyl Methacrylate
This compound (GL) and Glycidyl Methacrylate (GMA) are both valuable monomers that contain a reactive epoxy (oxirane) ring. This functional group allows for post-polymerization modification and cross-linking, making them versatile building blocks for a wide range of polymeric materials.[1][2][3] However, their distinct chemical structures lead to significant differences in their polymerization behavior and the properties of the resulting polymers.
Glycidyl Methacrylate (GMA) is an ester of methacrylic acid and glycidol, featuring both a polymerizable methacrylate group and a reactive epoxy group.[4] This dual functionality allows for polymerization through the methacrylate double bond via free-radical methods, while the epoxy group remains available for subsequent reactions.[1] This versatility has made GMA a popular choice in the development of functional polymers for coatings, adhesives, and various biomedical applications.
This compound (GL) , also known as glycidyl dodecanoate, is a glycidyl ester of lauric acid, a saturated fatty acid. Unlike GMA, it does not possess an intrinsically polymerizable double bond. Therefore, polymers of GL are typically synthesized through the ring-opening polymerization of the epoxy group. The long aliphatic laurate chain imparts significant hydrophobicity to the resulting polymer.
Chemical Structures
Below are the chemical structures of this compound and Glycidyl Methacrylate.
Caption: Chemical structures of this compound and Glycidyl Methacrylate.
Polymer Synthesis and Experimental Protocols
The polymerization methods for GL and GMA differ significantly due to their distinct reactive groups.
Poly(this compound) (PGL) Synthesis: PGL is primarily synthesized via ring-opening polymerization of the epoxy group. Anionic polymerization is a common method.
Experimental Protocol: Anionic Ring-Opening Polymerization of this compound
-
Monomer and Solvent Purification: this compound and the solvent (e.g., tetrahydrofuran, THF) are rigorously purified to remove any protic impurities that could terminate the anionic polymerization. This is typically achieved by distillation over a drying agent like calcium hydride.
-
Initiation: The polymerization is carried out under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried glass reactor. A suitable initiator, such as a potassium-based alkoxide or n-butyllithium, is added to the purified solvent at a controlled temperature (e.g., -78 °C).
-
Polymerization: The purified this compound monomer is slowly added to the initiator solution. The reaction is allowed to proceed for a specific time, which influences the final molecular weight of the polymer.
-
Termination: The living polymer chains are terminated by the addition of a protic agent, such as methanol.
-
Purification and Characterization: The resulting polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum. The polymer's molecular weight and polydispersity are determined using gel permeation chromatography (GPC), and its structure is confirmed by NMR and FTIR spectroscopy.
Poly(glycidyl methacrylate) (PGMA) Synthesis: PGMA can be synthesized through various methods, with free-radical polymerization being the most common.
Experimental Protocol: Free-Radical Polymerization of Glycidyl Methacrylate
-
Monomer and Initiator Preparation: Glycidyl methacrylate is passed through a column of basic alumina to remove the inhibitor. A free-radical initiator, such as azobisisobutyronitrile (AIBN), is recrystallized from a suitable solvent (e.g., methanol).
-
Reaction Setup: The monomer, initiator, and a solvent (e.g., toluene or dioxane) are placed in a reaction vessel. The mixture is deoxygenated by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is heated to a specific temperature (e.g., 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time.
-
Termination and Purification: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum.
-
Characterization: The molecular weight, polydispersity, and chemical structure of the resulting PGMA are characterized by GPC, NMR, and FTIR, respectively.
Polymerization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of polymers from epoxy monomers.
Caption: General workflow for polymer synthesis and characterization.
Comparative Performance Data
Direct comparative experimental data for homopolymers of this compound and glycidyl methacrylate is limited in the scientific literature, particularly for PGL. The following tables summarize available data for PGMA and provide expected properties for PGL based on its chemical structure and data from similar aliphatic polyesters.
Table 1: Physicochemical Properties
| Property | Poly(this compound) (PGL) | Poly(glycidyl methacrylate) (PGMA) |
| Polymerization Method | Primarily Ring-Opening | Primarily Free-Radical |
| Pendant Functional Group | Laurate ester | Methacrylate ester, Epoxy |
| Backbone | Polyether | Poly(methacrylate) |
| Solubility | Soluble in non-polar organic solvents | Soluble in THF, CHCl3, toluene, dioxane |
| Hydrophobicity | High (due to laurate chain) | Moderate |
Table 2: Thermal Properties
| Property | Poly(this compound) (PGL) | Poly(glycidyl methacrylate) (PGMA) |
| Glass Transition Temp. (Tg) | Expected to be low (< 0 °C) | ~70 °C |
| Decomposition Temp. (TGA) | Data not available | Onset ~273 °C, Max ~301 °C |
Table 3: Mechanical Properties
| Property | Poly(this compound) (PGL) | Poly(glycidyl methacrylate) (PGMA) |
| General Characteristics | Expected to be soft and flexible | Generally rigid and brittle |
| Tensile Strength | Data not available | Data for homopolymer not readily available; improves strength in copolymers |
| Young's Modulus | Data not available | Improves modulus in copolymers |
Biocompatibility
The biocompatibility of polymers is a critical factor for their use in biomedical applications.
Poly(this compound): There is a lack of direct cytotoxicity data for PGL. A significant concern is the potential for in vivo hydrolysis of the ester linkage, which would release lauric acid and poly(glycidol). While poly(glycidol) is generally considered biocompatible, the release of high local concentrations of lauric acid could have cellular effects.
Poly(glycidyl methacrylate): The biocompatibility of PGMA is highly dependent on the purity of the polymer. Residual GMA monomer has been shown to exhibit cytotoxicity and genotoxicity in vitro. Therefore, thorough purification of PGMA is essential for biomedical applications. Once polymerized and purified, PGMA-based materials have been used in various biomedical contexts, suggesting that the polymer itself has a reasonable level of biocompatibility.
Applications in Drug Delivery
Both GL and GMA can be used to create polymers for drug delivery, though their differing properties suggest distinct applications.
Poly(this compound)-based systems: The high hydrophobicity of PGL makes it a candidate for encapsulating poorly water-soluble (lipophilic) drugs. It could be formulated into nanoparticles or micelles for controlled release. The degradation of the polymer backbone would be slow, based on ether bond cleavage, while drug release could also be modulated by hydrolysis of the laurate ester side chains.
Poly(glycidyl methacrylate)-based systems: The versatility of PGMA has led to its extensive investigation in drug delivery. The pendant epoxy groups can be easily modified with targeting ligands, stimuli-responsive moieties, or to conjugate drugs directly. PGMA can be used to create a wide range of drug delivery vehicles, including:
-
Nanoparticles: For systemic drug delivery.
-
Hydrogels: For localized and sustained release.
-
Polymer-drug conjugates: To improve the pharmacokinetics of a drug.
Conceptual Drug Delivery Mechanism
The following diagram illustrates a conceptual model for a drug-loaded nanoparticle formulated from these polymers, highlighting potential release mechanisms.
Caption: Conceptual model of a drug-loaded polymeric nanoparticle.
Summary and Conclusion
This compound and glycidyl methacrylate offer distinct advantages and disadvantages as monomers for biomedical polymers.
This compound:
-
Pros: Produces highly hydrophobic polymers suitable for lipophilic drug encapsulation. The polyether backbone is potentially biocompatible.
-
Cons: Lack of a readily polymerizable group other than the epoxide limits synthesis options. A significant lack of experimental data on the properties and biocompatibility of PGL hinders its development. Potential for hydrolysis to release fatty acids.
Glycidyl Methacrylate:
-
Pros: Highly versatile due to dual functionality, allowing for a wide range of polymerization and post-modification strategies. Well-characterized with a significant body of literature supporting its use. Can be tailored for a wide variety of drug delivery applications.
-
Cons: Residual monomer is cytotoxic, requiring stringent purification. The resulting homopolymer is rigid and may require copolymerization to achieve desired mechanical properties for certain applications.
References
comparative study of different synthesis routes for glycidyl laurate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthesis routes for glycidyl laurate, a valuable epoxide compound utilized in the development of polymers, coatings, and as an intermediate in chemical synthesis. The selection of an appropriate synthesis method is critical and depends on factors such as desired purity, yield, cost-effectiveness, and environmental impact. This document outlines the most common chemical and enzymatic approaches, presenting available experimental data for objective comparison.
Comparison of Synthesis Routes
The synthesis of this compound can be broadly categorized into two primary strategies: chemical synthesis, predominantly involving the reaction of lauric acid or its derivatives with an epoxy precursor like epichlorohydrin or glycidol, and enzymatic synthesis, which employs lipases as catalysts.
| Synthesis Route | Key Reactants | Catalyst/Medium | Reported Purity (%) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Phase Transfer Catalysis | Sodium Laurate, Epichlorohydrin | Tetrabutyl Ammonium Bromide (TBAB) | > 95[1] | High (implied) | High efficiency, simple operation, readily available and low-cost raw materials.[1] | Use of organic solvents, potential for chlorinated byproducts. |
| Direct Esterification with Epichlorohydrin | Lauric Acid, Epichlorohydrin | Chromium Acetate | - | - | A developed novel method.[2] | Requires subsequent dehydrochlorination and separation steps.[2] |
| Direct Esterification with Glycidol | Lauric Acid, Glycidol | - | - | - | Potentially simpler, avoids chlorinated reactants. | Limited data available on catalysts and yields. |
| Enzymatic Synthesis | Lauric Acid (or its methyl ester), Glycidol | Novozym 435 (immobilized Candida antarctica lipase B) | - | - | Mild reaction conditions, high specificity, environmentally friendly. | Potentially slower reaction rates, enzyme cost and stability can be a factor.[3] |
Experimental Protocols
Phase Transfer Catalysis Synthesis of this compound
This method utilizes a phase transfer catalyst to facilitate the reaction between the water-soluble sodium laurate and the organic-soluble epichlorohydrin.
Reactants:
-
Sodium Laurate (SL)
-
Epichlorohydrin (ECH)
-
Tetrabutyl Ammonium Bromide (TBAB) - Phase Transfer Catalyst
-
Methanol and Hexane (for purification)
Procedure Outline:
-
Sodium laurate is reacted with epichlorohydrin in the presence of a catalytic amount of tetrabutyl ammonium bromide.
-
Epichlorohydrin can also serve as the solvent for the reaction.
-
Following the reaction, the product is purified by liquid-liquid extraction using a mixture of methanol and hexane.
-
The hexane layer, containing the this compound, is separated and the product is further purified by recrystallization to achieve a purity of over 95%.
Enzymatic Synthesis of this compound
This route employs a lipase to catalyze the esterification of lauric acid with glycidol, offering a greener alternative to chemical methods.
Reactants:
-
Lauric Acid (or fatty acid methyl esters)
-
Glycidol
-
Immobilized Lipase (e.g., Novozym 435)
Procedure Outline (based on synthesis of glycidyl esters of mixed fatty acids):
-
Lauric acid and glycidol are mixed with an immobilized lipase such as Novozym 435.
-
The reaction is carried out with vigorous agitation at a controlled temperature (e.g., 46-70°C) for a specified duration (e.g., 14-24 hours).
-
If starting from a fatty acid methyl ester, the reaction can be driven to completion by removing the methanol byproduct, for instance, by sparging with nitrogen.
-
After the reaction, the immobilized enzyme is removed by filtration. The product can then be further purified as needed.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the primary synthesis routes for this compound.
Caption: Chemical synthesis pathways to this compound.
Caption: Enzymatic synthesis pathway to this compound.
References
A Comparative Guide to Analytical Methods for Assessing Glycidyl Laurate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of glycidyl laurate purity. This compound, an ester of glycidol and lauric acid, is a compound of interest due to the potential carcinogenicity of its precursor, glycidol.[1] Accurate purity assessment is critical for safety and regulatory compliance. This document outlines the primary analytical techniques, presenting their experimental protocols and performance data in a comparative format to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Analytical Approaches
The determination of this compound and other glycidyl esters (GEs) is primarily accomplished through two main approaches: direct and indirect methods.[1][2]
-
Direct Methods: These techniques aim to quantify the intact this compound molecule. The most prominent direct methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy has also emerged as a powerful tool for direct quantification. The main advantage of direct methods is the avoidance of chemical reactions that could introduce errors, providing more specific information about the individual ester.
-
Indirect Methods: These methods involve the conversion of glycidyl esters into a more easily quantifiable analyte. Official methods from organizations like the American Oil Chemists' Society (AOCS) are typically based on this approach. Common indirect methods convert glycidyl esters to 3-monobromopropanediol (3-MBPD) or 3-monochloropropane-1,2-diol (3-MCPD) for subsequent analysis, usually by GC-MS. While well-established, these methods can be lengthy and may be prone to inaccuracies due to the indirect nature of the measurement.
Comparative Data of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for the quantification of glycidyl esters, including this compound.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) | Key Advantages | Key Disadvantages |
| Direct LC-MS/MS | Direct analysis of intact glycidyl esters. | 1-3 µg/kg to 70-150 µg/kg | 200 ng/g | 84 - 108 | - | High sensitivity and specificity, no derivatization required. | Requires individual glycidyl ester standards, potential for matrix effects. |
| Direct GC-MS | Direct analysis of intact glycidyl esters after extraction and purification. | ~0.01 mg/kg | - | 85 - 115 | 5 - 12% | Good trueness and reliability. | Potential for thermal degradation of analytes. |
| ¹H NMR Spectroscopy | Direct quantification based on characteristic signals of epoxy methylene protons. | - | - | - | - | Rapid, non-invasive, and accurate. | May require higher concentrations compared to MS methods. |
| Indirect GC-MS (AOCS Cd 29a-13) | Acid-catalyzed transesterification to convert glycidol to 3-MBPD. | 0.05 mg/kg for bound glycidol | ≤ 0.20 mg/kg for bound glycidol | - | - | Simultaneous determination of 2- and 3-MCPD esters. | Lengthy procedure (requires overnight incubation). |
| Indirect GC-MS (AOCS Cd 29b-13) | Alkaline-catalyzed transesterification to release glycidol, then conversion to 3-MBPD. | - | - | - | - | Simultaneous determination of 2- and 3-MCPD esters. | Lengthy procedure (requires overnight incubation). |
| Indirect GC-MS (AOCS Cd 29c-13) | Differential method based on the difference in 3-MCPD content before and after conversion of glycidol to 3-MCPD. | 0.02 mg/kg for glycidol (in a modified method) | - | - | - | Faster analysis time compared to other AOCS methods. | Indirect measurement can be prone to inaccuracies. |
Experimental Protocols & Workflows
Detailed methodologies for the key analytical techniques are provided below, accompanied by workflow diagrams.
Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of intact this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 10 mg of oil) in a suitable solvent like acetone.
-
Internal Standard Spiking: Add a deuterium-labeled internal standard of this compound to the sample.
-
Purification: Employ a two-step solid-phase extraction (SPE) using C18 and normal silica cartridges for cleanup. For low concentrations, a pre-concentration step on a silica column may be necessary.
-
Elution and Reconstitution: Elute the analytes and dry the extract. Reconstitute the residue in a mixture of methanol/isopropanol.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC system coupled with a tandem mass spectrometer. Use a C18 analytical column with a mobile phase such as 100% methanol. Detection is achieved using positive ion atmospheric pressure chemical ionization (APCI) in Multiple Reaction Monitoring (MRM) mode.
Direct LC-MS/MS Workflow for this compound Analysis.
Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method also directly measures intact this compound and is suitable for various fat and oil matrices.
Experimental Protocol:
-
Extraction: Perform a simple extraction of glycidyl esters from the lipid matrix.
-
Purification: Purify the extract to remove interfering substances.
-
Isolation: Isolate the glycidyl ester fraction using normal phase liquid chromatography (NPLC).
-
GC-MS Analysis: Separate and quantify the individual glycidyl esters using a standard GC-MS system operated in Selected Ion Monitoring (SIM) mode. It is crucial to optimize GC-MS conditions to prevent thermal degradation of the analytes.
Direct GC-MS Workflow for this compound Analysis.
Indirect Analysis by GC-MS (AOCS Official Method Cd 29a-13)
This is a widely recognized indirect method for the quantification of glycidyl esters.
Experimental Protocol:
-
Sample Preparation: Weigh a known amount of the oil or fat sample.
-
Acid-Catalyzed Transesterification: Cleave the fatty acid esters from glycidol and MCPD through acid-catalyzed transesterification. During this step, the released glycidol is converted to the more stable 3-monobromopropanediol (3-MBPD).
-
Extraction: Stop the reaction and extract the resulting diols.
-
Derivatization: Derivatize the hydroxyl groups of the diols with phenylboronic acid.
-
GC-MS Analysis: Quantify the final derivatized products using GC-MS.
Indirect GC-MS Workflow (AOCS Cd 29a-13).
Conclusion
The choice of an analytical method for assessing the purity of this compound depends on several factors, including the required sensitivity, the availability of instrumentation, and the specific matrix being analyzed. Direct methods, particularly LC-MS/MS, offer high sensitivity and specificity for the intact molecule. Indirect methods, such as the official AOCS protocols, are well-established but can be more time-consuming and may have limitations in terms of direct quantification. For researchers requiring highly accurate and direct measurement of this compound, direct methods are generally preferred. For routine monitoring and in laboratories where advanced mass spectrometry is not available, indirect methods provide a reliable alternative.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Analysis of Glycidyl Laurate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with conventional detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of glycidyl laurate, a potential genotoxic impurity. The information presented is based on established analytical methodologies and serves to assist researchers in selecting the appropriate technique for their specific needs, from routine quality control to trace-level impurity analysis.
Introduction to Analytical Approaches
This compound, a fatty acid ester of glycidol, is a process contaminant that can arise in the production of certain excipients and food products.[1][2] Due to its potential carcinogenicity, regulatory bodies mandate strict control and monitoring of such impurities in pharmaceutical products.[3][4] The two primary analytical techniques for the quantification of non-volatile genotoxic impurities like this compound are HPLC and LC-MS.
High-Performance Liquid Chromatography (HPLC) with detectors such as UV or Evaporative Light Scattering (ELSD) offers a robust and cost-effective method for routine analysis. However, it may lack the sensitivity and specificity required for trace-level quantification, especially in complex matrices.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity, making it the gold standard for trace-level analysis of genotoxic impurities. It allows for the unambiguous identification and quantification of analytes even in the presence of interfering substances.
This guide will delve into the experimental protocols for both methods, present a comparative summary of their performance characteristics, and outline a workflow for the cross-validation of these two critical analytical techniques.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both HPLC and LC-MS.
HPLC Method with ELSD Detection (Representative Protocol)
This protocol is based on a method developed for the analysis of glycidyl esters using UPLC with ELSD detection.
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and isopropanol.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove matrix interferences.
2. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: A UPLC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using two mobile phases:
-
Mobile Phase A: 85% methanol in water.
-
Mobile Phase B: 2.5% methanol in water.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
ELSD Detector:
-
Drift Tube Temperature: 50°C.
-
Nebulizer Gas (Nitrogen) Pressure: 40 psi.
-
LC-MS/MS Method (Representative Protocol)
This protocol is adapted from established methods for the direct analysis of glycidyl esters in various matrices.
1. Sample Preparation:
-
Accurately weigh about 0.1 g of the sample (e.g., oil or lipid-based excipient).
-
Add an internal standard solution (e.g., d5-labeled glycidyl palmitate in acetonitrile).
-
Vortex the mixture for 10 minutes and then centrifuge.
-
The supernatant can be directly injected, or a two-step SPE cleanup using C18 and silica cartridges can be employed for cleaner extracts.
-
Evaporate the final extract to dryness and reconstitute in a mixture of methanol/isopropanol.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A Shimadzu Series 20 gradient LC system or equivalent.
-
Column: YMC-Pack ODS-AM C18 column (150 x 3 mm, 3 µm).
-
Mobile Phase: A gradient elution using two mobile phases:
-
Mobile Phase A: Methanol/acetonitrile/water (42.5:42.5:15, v/v/v).
-
Mobile Phase B: Acetone.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.
Quantitative Performance Comparison
The choice between HPLC and LC-MS often depends on the required sensitivity, linearity, and the complexity of the sample matrix. The following table summarizes key performance parameters for both methods based on published data for glycidyl esters.
| Parameter | HPLC with ELSD Detection | LC-MS/MS |
| Linearity (R²) | ≥0.999 | >0.99 |
| Limit of Quantification (LOQ) | ~0.6 µg glycidol equivalents/g oil | 1-3 µg/kg (ppb) with sample pre-concentration |
| Accuracy (Recovery) | 88.3% - 107.8% | 84% - 108% |
| Precision (%RSD or %CV) | ≤14% | <10% |
| Specificity | Moderate; relies on chromatographic separation. | High; relies on both chromatographic separation and mass-to-charge ratio. |
| Matrix Effects | Can be significant. | Can be minimized with the use of stable isotope-labeled internal standards. |
Method Cross-Validation Workflow
Cross-validation is essential to ensure that both the HPLC and LC-MS methods provide comparable and reliable results. This allows for the interchange of methods, for instance, using the HPLC method for routine screening and the LC-MS method for confirmation or for samples with very low impurity levels.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC with conventional detection and LC-MS are valuable techniques for the analysis of this compound.
-
HPLC is a robust and reliable method suitable for routine quantification, particularly when the expected concentrations are well above the detection limit and the sample matrix is relatively clean.
-
LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification and for the analysis of this compound in complex matrices. The use of stable isotope-labeled internal standards in LC-MS/MS analysis can effectively mitigate matrix effects, leading to higher accuracy and precision.
The choice of method should be guided by the specific analytical requirements of the study, including the required sensitivity, the nature of the sample, and the availability of instrumentation. Cross-validation of results between these two platforms provides a high degree of confidence in the quantitative data and ensures consistency in quality control and safety assessments.
References
functional comparison of glycidyl laurate and glyceryl laurate in formulations
An Objective Functional Comparison of Glycidyl Laurate and Glyceryl Laurate in Formulations
Introduction
This compound and glyceryl laurate are both esters derived from lauric acid, a saturated fatty acid. Despite their similar nomenclature, their chemical structures and resulting functional properties diverge significantly, leading to vastly different applications in formulations, particularly within the pharmaceutical and cosmetic industries. Glyceryl laurate, also widely known as monolaurin, is the monoester of glycerol and lauric acid.[1][2] It is a multifunctional excipient valued for its emulsifying, skin-conditioning, and antimicrobial properties.[3][4][5] Conversely, this compound contains a reactive epoxide (oxirane) ring, which defines its chemical behavior and primary use as a reactive intermediate or monomer in polymer chemistry rather than a conventional formulation excipient. This guide provides a detailed, data-supported comparison of their functional roles, safety profiles, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical properties of each compound, which dictate their behavior in formulations.
| Property | This compound | Glyceryl Laurate (Monolaurin) | Reference(s) |
| Molecular Formula | C₁₅H₂₈O₃ | C₁₅H₃₀O₄ | |
| Molecular Weight | 256.38 g/mol | 274.40 g/mol | |
| Structure | Contains a laurate moiety and a terminal epoxide ring. | Monoester of glycerol and lauric acid. | |
| Physical State | Solid | White to cream-colored powder/oily wax. | |
| Melting Point | Not specified | ~63 °C | |
| LogP (Lipophilicity) | ~5.54 (calculated) | Not specified, but lipophilic | |
| Key Functional Group | Epoxide (Oxirane) Ring | Hydroxyl (-OH) Groups |
Functional Comparison in Formulations
The presence of a reactive epoxide ring in this compound versus the hydroxyl groups in glyceryl laurate creates a stark contrast in their functional roles.
Emulsifying and Stabilizing Properties
-
Glyceryl Laurate: Is a well-established non-ionic surfactant and emulsifier with a Hydrophile-Lipophile Balance (HLB) value of approximately 5.2. It is widely used to create and stabilize emulsions, particularly oil-in-water (O/W) systems, by reducing the interfacial tension between oil and water phases. Its role as a stabilizer prevents the separation of ingredients, enhancing the texture and shelf-life of products like creams and lotions.
-
This compound: Is not typically used as a primary emulsifier or stabilizer in conventional cosmetic or pharmaceutical emulsions. Its highly reactive epoxide ring is not suited for this function. Instead, its "stabilizing" role is relevant in polymer chemistry, where it can be incorporated into resins to enhance properties such as chemical and heat resistance.
Skin Penetration Enhancement
-
Glyceryl Laurate: Has been shown to act as a penetration enhancer. It can facilitate the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. This property is highly valuable in the development of transdermal and topical drug delivery systems.
-
This compound: There is no evidence to support its use as a skin penetration enhancer. The high reactivity and potential toxicity of the epoxide group make it unsuitable for applications involving direct, prolonged skin contact with the intent of enhancing absorption.
Antimicrobial Activity
-
Glyceryl Laurate (Monolaurin): Possesses broad-spectrum antimicrobial properties, showing efficacy against a variety of bacteria, fungi, and enveloped viruses. This function is particularly beneficial in topical formulations, where it can act as a preservative booster, protecting the product from microbial contamination and potentially offering therapeutic benefits.
-
This compound: Is not recognized for antimicrobial activity. Its chemical profile is dominated by its reactivity as an alkylating agent.
Summary of Functional Roles
| Function | This compound | Glyceryl Laurate (Monolaurin) |
| Primary Role | Reactive chemical intermediate, polymer modifier. | Emulsifier, emollient, surfactant, preservative. |
| Emulsification | Not a primary function. | Yes, effective co-emulsifier and stabilizer. |
| Skin Penetration | No. Unsuitable due to reactivity. | Yes, enhances drug penetration through the skin. |
| Antimicrobial | No. | Yes, broad-spectrum activity. |
| Common Applications | Synthesis of polymers and specialized materials. | Cosmetics, personal care products (creams, lotions, deodorants), food additives, and dietary supplements. |
Safety and Toxicological Profile
The most critical distinction for drug development professionals lies in the safety profiles of these two compounds.
-
Glyceryl Laurate: Is categorized by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS) for use as a food additive. It is widely used in cosmetics and is considered safe for topical application, though it may cause moderate skin irritation at very high concentrations (well above those used in cosmetics). It is metabolized in the body to glycerol and lauric acid, both of which are naturally occurring substances.
-
This compound: Poses significant toxicological concerns. The epoxide group is a reactive electrophile that can react with nucleophiles like DNA and proteins. Glycidyl esters as a class are monitored for their potential carcinogenic activity. One toxicological database lists this compound as a potential tumorigen, with studies showing neoplastic effects in mice following subcutaneous administration. This inherent reactivity and toxicity profile severely restricts its use in drug delivery, food, and cosmetic applications.
| Safety Parameter | This compound | Glyceryl Laurate (Monolaurin) | Reference(s) |
| Regulatory Status | Not for cosmetic/food use. Primarily for industrial/research use. | GRAS for food use; widely approved for cosmetics. | |
| Irritation Potential | Corrosive properties expected, similar to other glycidyl compounds. | Low; may cause mild erythema at high concentrations. | |
| Carcinogenicity | Potential tumorigen; tested for carcinogenic activity. | Exhibited antitumor activity in one study. |
Experimental Protocols
Protocol for Evaluating Emulsion Stability
This protocol provides a general methodology for assessing the physical stability of an emulsion formulated with an emulsifier like glyceryl laurate.
Objective: To determine the ability of an emulsifier to prevent phase separation (creaming, coalescence) over time under various stress conditions.
Materials:
-
Oil phase and aqueous phase
-
Emulsifier (e.g., Glyceryl Laurate)
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Glass vials or graduated cylinders
-
Centrifuge
-
Incubators/refrigerators for temperature cycling
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Microscope
Methodology:
-
Preparation of Emulsion:
-
Heat the oil and water phases separately to 70-75°C.
-
Disperse the emulsifier (glyceryl laurate) in the appropriate phase (typically the oil phase).
-
Slowly add the dispersed phase to the continuous phase while mixing with a high-shear homogenizer.
-
Continue homogenization for a specified time (e.g., 5-10 minutes) until a uniform emulsion is formed.
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Macroscopic Evaluation:
-
Transfer the emulsion to sealed, transparent glass vials.
-
Store samples at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect for signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 24h, 1 week, 1 month).
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes). Measure the volume of any separated layers.
-
Freeze-Thaw Cycling: Subject the emulsion to alternating temperature cycles (e.g., -15°C for 24h followed by 45°C for 24h) for at least three cycles. Visually inspect for breaking or coalescence after each cycle.
-
-
Microscopic and Particle Size Analysis:
-
Immediately after preparation and at each stability time point, determine the mean droplet size and size distribution using a particle size analyzer. A significant increase in droplet size indicates coalescence and instability.
-
Use optical microscopy to visually assess droplet uniformity and check for signs of flocculation or aggregation.
-
Protocol for In Vitro Skin Penetration Assay (Franz Diffusion Cell)
This protocol describes a standard method for evaluating the effect of an excipient like glyceryl laurate on the permeation of an API across a skin membrane.
Objective: To quantify the rate and extent of API penetration through a skin sample from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human cadaver skin, porcine ear skin)
-
Test formulation (containing API and excipient like glyceryl laurate)
-
Control formulation (without the excipient)
-
Receptor solution (e.g., phosphate-buffered saline, PBS, often with a solubility enhancer)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Methodology:
-
Skin Preparation:
-
Thaw frozen skin and remove any subcutaneous fat.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Hydrate the skin in PBS before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (32-37°C) receptor solution and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.
-
Allow the system to equilibrate.
-
-
Dosing and Sampling:
-
Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for API concentration using a validated HPLC method or another appropriate technique.
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
Compare the flux and total permeation from the test formulation (with glyceryl laurate) to the control to determine the enhancement effect.
-
Visualizations
Conclusion
While both this compound and glyceryl laurate are lauric acid esters, they are not interchangeable and serve entirely different purposes in formulations. Glyceryl laurate (monolaurin) is a safe, versatile, and multifunctional excipient widely used in the cosmetic, pharmaceutical, and food industries for its emulsifying, stabilizing, antimicrobial, and skin penetration-enhancing properties. In contrast, this compound is a reactive chemical intermediate whose utility is found in polymer chemistry. Its inherent toxicological risks, stemming from the reactive epoxide ring, preclude its use in products intended for human consumption or topical application. For researchers and drug development professionals, understanding this critical distinction is paramount for safe and effective formulation design.
References
A Comparative Risk Assessment of Glycidyl Esters in Food Products: A Guide for Researchers and Professionals
An objective analysis of the formation, toxicology, and analytical methodologies for glycidyl esters in edible oils and food products, supported by experimental data and standardized protocols.
Glycidyl esters (GEs) are process-induced contaminants that emerge during the high-temperature refining of edible oils. Their presence in a wide array of food products has raised significant health concerns globally, primarily due to their hydrolysis into glycidol, a substance classified as a probable human carcinogen. This guide provides a comprehensive comparative risk assessment of GEs, offering researchers, scientists, and drug development professionals a detailed overview of their formation, toxicological implications, and the analytical techniques used for their quantification.
Formation and Occurrence of Glycidyl Esters
Glycidyl esters are primarily formed during the deodorization step of vegetable oil refining, a process that involves heating oils to temperatures of 200°C or higher to remove unwanted tastes and odors.[1] The main precursors for GE formation are diacylglycerols (DAGs) and, to a lesser extent, monoacylglycerols (MAGs).[2][3] The mechanism involves an intramolecular rearrangement of a DAG molecule at high temperatures, leading to the elimination of a fatty acid and the formation of the characteristic glycidyl epoxide ring.[2][4] Consequently, oils with a naturally high DAG content, such as palm oil, are particularly susceptible to GE formation.
Comparative Levels of Glycidyl Esters in Various Edible Oils
The concentration of glycidyl esters can vary significantly among different types of refined vegetable oils. Palm oil and its fractions consistently show the highest levels of these contaminants. The table below summarizes the reported ranges of glycidyl esters found in various commercial edible oils.
| Edible Oil | Glycidyl Ester Range (mg/kg) | Reference(s) |
| Palm Oil | 0.24 - 30.2 | |
| Olive Oil | 0.048 - 1.10 | |
| Soybean Oil | 0.014 - 0.50 | |
| Sunflower Oil | 1.0 | |
| Rapeseed Oil | up to 16 | |
| Corn Oil | 0.15 - 1.57 | |
| Coconut Oil | 0.03 - 1.71 |
Toxicological Profile and Risk Assessment
The primary toxicological concern associated with glycidyl esters is not the esters themselves, which exhibit low toxicity, but their hydrolysis in the gastrointestinal tract to release free glycidol. Glycidol is a known genotoxic carcinogen, classified by the International Agency for Research on Cancer (IARC) as a "probable human carcinogen" (Group 2A). Animal studies have demonstrated that chronic exposure to glycidol can increase the incidence of tumors in various tissues.
Regulatory bodies like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have conducted extensive risk assessments. Due to the genotoxic and carcinogenic nature of glycidol, a tolerable daily intake (TDI) has not been established. Instead, the Margin of Exposure (MoE) approach is used to assess the risk. An MoE of 25,000 or higher is generally considered to be of low concern for public health. However, for infants, particularly those on formula-only diets, the MoEs can be significantly lower, indicating a potential health concern.
Experimental Protocols for Glycidyl Ester Analysis
The accurate quantification of glycidyl esters in food matrices is crucial for risk assessment and regulatory compliance. Both indirect and direct analytical methods are employed.
Indirect Analytical Methods
Indirect methods are the most commonly used for routine analysis and involve the conversion of GEs to a marker compound, which is then quantified. These methods are recognized by organizations such as the American Oil Chemists' Society (AOCS).
AOCS Official Method Cd 29a-13 (Acidic Transesterification):
-
Sample Preparation: An oil sample is dissolved in a suitable solvent.
-
Conversion: Glycidyl esters are converted to 3-monochloropropanediol (3-MCPD) monoesters through a reaction with a chloride source in an acidic medium. Simultaneously, existing 3-MCPD esters are also transesterified to their monoester forms.
-
Derivatization: The resulting 3-MCPD is derivatized, typically with phenylboronic acid, to make it volatile and suitable for gas chromatography.
-
Quantification: The derivatized product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
AOCS Official Method Cd 29b-13 (Alkaline-catalyzed Transesterification):
-
Sample Preparation: The oil sample is dissolved in a solvent mixture.
-
Conversion: Glycidyl esters are converted to free glycidol via alkaline-catalyzed transesterification.
-
Derivatization: The glycidol is then converted to a stable derivative, such as 3-monobromopropanediol (3-MBPD), by reaction with a bromide salt in an acidic solution.
-
Quantification: The derivatized 3-MBPD is then analyzed by GC-MS. This method requires a parallel experiment to correct for the conversion of analytes during hydrolysis.
AOCS Official Method Cd 29c-13 (Fast Alkaline Transesterification):
This method is a faster version of the alkaline-catalyzed method, with a shorter reaction time for the alkaline hydrolysis (3.5–5.5 minutes) at room temperature. Careful control of the reaction time and temperature is critical for accuracy.
Direct Analytical Methods
Direct methods allow for the quantification of intact glycidyl esters without chemical conversion, providing more detailed information about the specific fatty acid esters present.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: The oil sample is typically diluted in a suitable solvent. Some methods may employ a solid-phase extraction (SPE) cleanup step to remove interfering substances.
-
Chromatographic Separation: The diluted sample is injected into a liquid chromatograph, where the different glycidyl esters are separated on a chromatographic column.
-
Detection and Quantification: The separated esters are detected and quantified using a mass spectrometer. This method offers high specificity and sensitivity.
Visualizing Key Processes
To better understand the formation of glycidyl esters and the workflow of their analysis, the following diagrams are provided.
Formation pathway of glycidyl esters from precursors during oil refining.
Comparative workflow of indirect and direct analytical methods for GE.
Mitigation Strategies and Conclusion
Given the health concerns associated with glycidyl esters, various mitigation strategies are being explored and implemented by the food industry. These include:
-
Optimizing Refining Parameters: Reducing the temperature and time of the deodorization process can significantly lower GE formation.
-
Pre-treatment of Crude Oils: Washing crude oils to remove precursors or using adsorbents can be effective.
-
Enzymatic Interesterification: As an alternative to chemical interesterification, this method can be performed at lower temperatures, thus reducing the formation of GEs.
References
- 1. Understanding Glycidyl Ester in Food [cfs.gov.hk]
- 2. benchchem.com [benchchem.com]
- 3. Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temperature Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
A Researcher's Guide to the Use of Deuterium-Labeled Glycidyl Laurate as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glycidyl esters, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of deuterium-labeled glycidyl laurate as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
This compound, a fatty acid ester of glycidol, is a process-induced contaminant that can be found in refined edible oils and fats, and consequently in food products and pharmaceutical excipients. Due to the potential health risks associated with glycidol, which is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC), its accurate quantification is a critical aspect of quality control and safety assessment.[1]
The Role of Internal Standards in Analytical Accuracy
Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any loss or variation during extraction, derivatization, or injection is accounted for.
Stable isotope-labeled (SIL) internal standards, such as deuterium-labeled compounds, are considered the gold standard because they are chemically identical to the analyte, differing only in isotopic composition.[2] This near-perfect analogy in chemical behavior leads to more accurate and precise quantification.
Deuterium-Labeled this compound: A Performance Overview
Deuterium-labeled this compound is a suitable internal standard for the quantification of this compound and other glycidyl esters. Its performance is best evaluated in the context of the two primary analytical approaches: direct and indirect methods.
Direct Methods (LC-MS/MS): These methods measure the intact glycidyl esters, offering high specificity and simpler sample preparation. The use of a deuterium-labeled internal standard like this compound-d5 is crucial for correcting matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer.
Indirect Methods (GC-MS): These methods involve the conversion of glycidyl esters to a common derivative, typically after hydrolysis to glycidol, which is then analyzed by GC-MS. A deuterated internal standard that undergoes the same chemical transformations as the analyte is critical for accurate quantification.
The following table summarizes the performance of analytical methods for glycidyl esters using deuterium-labeled internal standards. While specific data for this compound is included, performance data for other deuterated glycidyl esters (e.g., myristate, oleate, stearate) are also presented as they provide a strong indication of the expected performance for this compound.
| Parameter | Deuterium-Labeled this compound | Deuterium-Labeled Glycidyl Myristate | Deuterium-Labeled Glycidyl Oleate-d5 | Deuterium-Labeled Glycidyl Stearate-d5 |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | GC-MS (indirect) |
| Recovery | 103% (in virgin olive oil)[3] | 84% - 108%[4] | 84% - 108%[5] | 93 ± 13% |
| Linearity (R²) | > 0.99 (inferred) | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 1-3 µg/kg (inferred for GEs) | 1-3 µg/kg | 1-3 µg/kg | 50 µg/kg |
| Limit of Quantification (LOQ) | 100 µg/kg (as glycidol, inferred) | 100 µg/kg (as glycidol) | Not specified | 65 µg/kg |
| Precision (RSDr) | < 10% (inferred) | < 10% | Not specified | < 15% |
Comparison with Alternative Internal Standards
While deuterium-labeled this compound offers excellent performance, it is important to consider its characteristics in comparison to other potential internal standards.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterium-Labeled this compound | - Co-elutes closely with the analyte in LC, providing excellent correction for matrix effects.- Undergoes similar chemical reactions in indirect methods. | - Potential for chromatographic separation from the native analyte in high-resolution chromatography, which can lead to differential matrix effects.- Risk of H/D back-exchange at labile positions, although generally stable. |
| ¹³C-Labeled this compound | - Considered the "gold standard" as it has virtually identical physicochemical properties to the analyte, ensuring co-elution.- No risk of isotopic exchange. | - Significantly more expensive to synthesize and less commercially available than deuterated analogs. |
| Structurally Similar (Analog) Internal Standard (e.g., Glycidyl Heptadecanoate) | - More affordable and readily available than isotopically labeled standards. | - May not perfectly mimic the extraction recovery and ionization efficiency of this compound due to differences in chemical structure.- Can be challenging to find an analog that is not naturally present in the sample. |
| Non-labeled Glycidyl Ester of an Odd-Chain Fatty Acid | - Can be used in GC-FID where it will be chromatographically resolved from the even-chain fatty acid esters typically found in samples. | - Does not co-elute with this compound, offering less effective correction for matrix effects in LC-MS. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the direct and indirect analysis of glycidyl esters using a deuterium-labeled internal standard.
Direct Analysis of this compound by LC-MS/MS
This method is suitable for the direct quantification of intact this compound.
1. Sample Preparation:
-
Weigh approximately 100 mg of the oil or fat sample into a centrifuge tube.
-
Add a known amount of deuterium-labeled this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetone).
-
Add 1.9 mL of acetone and vortex for 1 minute to dissolve the sample.
-
For cleaner samples, this solution can be directly injected. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
2. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
Indirect Analysis of Glycidyl Esters by GC-MS
This method quantifies glycidyl esters by converting them to a glycidol derivative.
1. Sample Preparation and Derivatization:
-
Weigh approximately 0.1 g of the oil sample into a tube.
-
Add the deuterium-labeled glycidyl ester internal standard.
-
Perform alkaline-catalyzed transesterification (e.g., with sodium methoxide in methanol) to release glycidol.
-
Stop the reaction with an acidic solution.
-
Convert the released glycidol to a more stable derivative, such as 3-monobromopropanediol (3-MBPD), by adding an acidic bromide solution.
-
Extract the derivative and derivatize it further (e.g., with phenylboronic acid) to improve its chromatographic properties for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: A mid-polarity column is typically used.
-
Injection Mode: Splitless injection is common for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized glycidol and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the direct and indirect analysis of glycidyl esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Alternatives to Glycidyl Laurate in Industrial Coatings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternatives to glycidyl laurate for use as reactive diluents and modifiers in industrial coatings. The following sections present quantitative data on the performance of this compound and its alternatives, detailed experimental protocols for key performance indicators, and visualizations to aid in the understanding of chemical structures and selection processes. The primary alternatives evaluated are other glycidyl esters, notably glycidyl neodecanoate, and various glycidyl ethers.
Data Presentation: Performance Comparison of this compound and its Alternatives
The selection of a reactive diluent in an industrial coating formulation is a critical decision that impacts various properties of the final product, from its application viscosity to its long-term durability. This compound, a glycidyl ester derived from lauric acid, is often used to reduce the viscosity of epoxy resin formulations, improving their workability. However, a range of alternatives exist, each offering a unique profile of benefits and trade-offs.
This section provides a comparative analysis of this compound against two primary classes of alternatives: other glycidyl esters, exemplified by glycidyl neodecanoate (often marketed as Cardura™ E10P), and glycidyl ethers, which can be either aliphatic or aromatic. The data presented is a synthesis of information from technical datasheets and scientific literature.
Table 1: Rheological and Curing Properties
This table compares the effect of different reactive diluents on the viscosity and curing characteristics of a standard bisphenol A (BPA) epoxy resin formulation. The efficiency of viscosity reduction is a key parameter, as is the impact on pot life and cure time.
| Property | This compound | Glycidyl Neodecanoate (e.g., Cardura™ E10P) | Aliphatic Glycidyl Ether (e.g., C12-C14 alkyl glycidyl ether) | Aromatic Glycidyl Ether (e.g., Cresyl Glycidyl Ether) |
| Viscosity Reduction Efficiency | Good | Excellent | Excellent | Good |
| Typical Viscosity of Diluent (mPa·s at 25°C) | ~10 | 7-9 | 5-10 | 5-10 |
| Effect on Pot Life | Moderate extension | Moderate extension | Can shorten with amine cures | Can shorten with amine cures |
| Cure Speed | Moderate | Moderate | Can accelerate with amine cures | Can accelerate with amine cures |
| Volatile Organic Content (VOC) | Low | Low | Low | Low |
Table 2: Mechanical and Protective Properties of Cured Coatings
The choice of reactive diluent also significantly influences the mechanical strength and protective capabilities of the cured coating. This table outlines the typical performance characteristics observed when these diluents are incorporated into an epoxy coating formulation.
| Property | This compound | Glycidyl Neodecanoate (e.g., Cardura™ E10P) | Aliphatic Glycidyl Ether (e.g., C12-C14 alkyl glycidyl ether) | Aromatic Glycidyl Ether (e.g., Cresyl Glycidyl Ether) |
| Adhesion | Good | Excellent | Good | Good |
| Hardness (Pendulum) | Good | Excellent | Moderate | Good |
| Flexibility (Mandrel Bend) | Excellent | Good | Excellent | Moderate |
| Impact Resistance | Good | Good | Excellent | Moderate |
| Chemical Resistance | Good | Excellent | Good | Excellent |
| Weatherability (UV Resistance) | Moderate | Excellent | Moderate | Good |
Experimental Protocols
The data presented in the tables above are derived from standardized test methods. The following are detailed methodologies for the key experiments cited.
Viscosity Measurement
-
Methodology: The rheological properties of the uncured resin formulations are measured using a rotational viscometer. A specified spindle is rotated at a constant speed in the liquid coating, and the torque required to maintain that speed is measured. The apparent viscosity is calculated from the torque reading. Measurements are typically taken at a controlled temperature (e.g., 25°C) to ensure comparability.
Adhesion Testing (Cross-Cut Test)
-
Standard: ASTM D3359 / ISO 2409.
-
Methodology: A lattice pattern is cut into the cured coating, penetrating through to the substrate. For hard substrates, pressure-sensitive adhesive tape is applied over the lattice and then rapidly removed. The adhesion is assessed by comparing the amount of coating removed with a standard classification scale (0 to 5), where 0 indicates no detachment and 5 indicates severe detachment.
Hardness Testing (Pendulum Damping Test)
-
Standard: ASTM D4366 / ISO 1522.
-
Methodology: A pendulum of specified dimensions and weight rests on the coated surface. It is set into oscillation, and the time it takes for the amplitude of the oscillation to decrease by a specified amount is measured. Harder surfaces result in longer damping times. Two common types of pendulums are the König and Persoz, which differ in their design and oscillation parameters.
Flexibility Testing (Mandrel Bend Test)
-
Standard: ASTM D522 / ISO 1519.
-
Methodology: A coated panel is bent over a cylindrical or conical mandrel. The resistance to cracking is observed. For the conical mandrel test, the panel is bent over a cone, and the diameter at which cracking begins is noted. For the cylindrical mandrel test, a series of mandrels of decreasing diameter are used to determine the smallest diameter over which the coating can be bent without cracking.
Impact Resistance Testing
-
Standard: ASTM D2794 / ISO 6272-1.
-
Methodology: A standard weight is dropped from a specified height onto an indenter that deforms the coating and the substrate. The impact can be either an intrusion (direct impact) or an extrusion (reverse impact). The maximum impact (in terms of weight and height) that the coating can withstand without cracking or delaminating is determined.
Curing Time Determination
-
Standard: ASTM D1640 / ASTM D5895 / ISO 9117-3.
-
Methodology: The various stages of drying and curing are determined. This can be done through simple touch tests (set-to-touch, dry-hard) or by using mechanical recorders that track the resistance of the film to a moving stylus over time. These recorders can provide a more objective and detailed analysis of the curing process.
Chemical Resistance Testing
-
Standard: ASTM D1308 / ISO 2812-1.
-
Methodology: The cured coating is exposed to various chemicals for a specified period. The exposure can be through immersion or spotting. After exposure, the coating is examined for any changes, such as discoloration, blistering, softening, swelling, or loss of adhesion.
Volatile Organic Content (VOC) Measurement
-
Standard: ASTM D2369 / ISO 11890-1.
-
Methodology: A sample of the coating is weighed and then heated in an oven at a specified temperature for a set time to drive off the volatile components. The weight loss is then used to calculate the percentage of volatile content.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the evaluation of this compound alternatives.
Caption: Chemical Structures of this compound and Alternatives.
References
Safety Operating Guide
Proper Disposal of Glycidyl Laurate: A Guide for Laboratory Professionals
For immediate reference, treat glycidyl laurate as a hazardous chemical waste. Segregate it from other waste streams and dispose of it through your institution's hazardous waste management program. This guide provides detailed procedures for the safe handling and disposal of this compound, a compound requiring careful management due to its potential health risks.
This compound is a combustible liquid that is harmful if swallowed or in contact with skin. It can cause skin and eye irritation and is suspected of causing genetic defects, cancer, and reproductive harm. Therefore, strict adherence to safety protocols is paramount.
Immediate Safety and Handling
Before handling this compound, consult the Safety Data Sheet (SDS) provided by the manufacturer. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use a respirator if working outside of a fume hood or if there is a risk of aerosol generation.
Disposal Procedures
Due to its hazardous properties, this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Containerization: Use a chemically compatible and leak-proof container. Ensure the container is in good condition and has a secure lid.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Appropriate hazard warnings (e.g., "Toxic," "Carcinogen")
-
The date accumulation started.
-
-
Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Spill Management
In the event of a this compound spill:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE as described above.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Experimental Protocol: Laboratory-Scale Deactivation (for consideration by trained professionals only)
While professional disposal is the primary and recommended route, in some research settings, deactivation of small quantities of this compound waste may be considered to reduce its reactivity before disposal. This should only be performed by trained personnel in a controlled laboratory environment. The principle of this procedure is the controlled hydrolysis of the reactive epoxide ring to form a less reactive diol.
Materials:
-
This compound waste
-
Dilute sulfuric acid (e.g., 1 M) or dilute sodium hydroxide (e.g., 1 M)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel within a fume hood
Procedure:
-
Place the this compound waste in a suitable reaction vessel equipped with a stir bar.
-
Slowly add a dilute solution of either acid or base to the waste while stirring continuously. The epoxide ring-opening reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Monitor the reaction progress. The reaction is complete when the this compound is fully dissolved and the reaction mixture is homogeneous.
-
After the reaction is complete, neutralize the solution. If an acid was used for hydrolysis, slowly add a base (e.g., sodium bicarbonate) until the pH is neutral (pH 6-8). If a base was used, slowly add an acid (e.g., dilute hydrochloric acid) to achieve a neutral pH.
-
The resulting neutralized aqueous solution containing the diol of lauric acid should be collected as hazardous waste and disposed of through your institution's EHS department.
Caution: This is a general procedure and should be tested on a very small scale before being applied to larger quantities of waste. The reaction should be performed in a chemical fume hood with appropriate PPE.
Quantitative Data Summary
| Parameter | Value |
| Chemical Formula | C15H28O3 |
| Molecular Weight | 256.38 g/mol |
| Boiling Point | 335.4 ± 15.0 °C at 760 mmHg |
| Flash Point | 132.2 ± 5.3 °C |
Logical Relationships in Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
